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  • Product: 6-Methyl-5-hepten-1-yne
  • CAS: 22842-10-0

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pattern of 6-Methyl-5-hepten-1-yne: A Mechanistic and Analytical Guide

Executive Summary 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a structurally unique C8H12 enyne that serves as a critical intermediate in the synthesis of complex terpenoids, pharmaceuticals, and specialty chemicals. Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a structurally unique C8H12 enyne that serves as a critical intermediate in the synthesis of complex terpenoids, pharmaceuticals, and specialty chemicals. Accurate analytical characterization of this compound is paramount for quality control and reaction monitoring. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation pattern under standard electron ionization (EI), detailing the thermodynamic and kinetic drivers that dictate its spectral signature.

Molecular Architecture and Ionization Dynamics

Under standard 70 eV electron ionization, (Exact Mass: 108.0939 Da) forms a radical cation molecular ion, [M]•+ at m/z 108[1]. The molecule's architecture features two distinct π-systems separated by a two-carbon aliphatic spacer: a terminal alkyne and a trisubstituted alkene. Because the ionization energy of a trisubstituted alkene is generally lower than that of an isolated alkyne, initial electron ejection predominantly occurs at the gem-dimethyl substituted double bond, localizing the radical cation charge at the C5-C6 position.

Primary Fragmentation Pathways

The fragmentation of 6-methyl-5-hepten-1-yne is governed by the stability of the resulting carbocations, leading to a highly reproducible and distinct spectral pattern.

The Bis-Allylic/Propargylic Cleavage (Base Peak: m/z 69)

The defining feature of the mass spectrum is the overwhelming base peak at m/z 69[1], consistent with . This fragment arises from the homolytic cleavage of the C3-C4 bond. This specific σ-bond is exceptionally labile because it is situated directly between the alkyne and the alkene. Cleavage yields a highly resonance-stabilized prenyl cation (3-methyl-2-butenyl cation, [C5H9]+) and a neutral propargyl radical (•CH2-C#CH, 39 Da). The extreme thermodynamic stability of the tertiary/allylic prenyl cation drives this reaction forward, establishing it as the primary kinetic sink of the fragmentation cascade.

Methyl Radical Expulsion (m/z 93)

The second highest abundance peak occurs at m/z 93, representing a loss of 15 Da ([M - CH3]+)[1]. This fragmentation is driven by the gem-dimethyl group at the C6 position. The expulsion of a methyl radical leaves behind a delocalized dienyl-type cation, providing sufficient stabilization to make this a prominent secondary pathway.

Secondary Decompositions (m/z 41 and m/z 39)

The highly abundant prenyl cation (m/z 69) retains sufficient internal energy to undergo secondary fragmentation. The loss of a neutral ethylene molecule (C2H4, 28 Da) from the prenyl cation generates the allyl cation ([C3H5]+) at m/z 41, which is the third most abundant peak in the spectrum[1]. Additionally, charge retention on the propargylic fragment during the initial C3-C4 cleavage yields the propargyl cation at m/z 39, though at a lower relative abundance than the prenyl cation.

Fragmentation M Molecular Ion [M]•+ m/z 108 6-methyl-5-hepten-1-yne P69 Prenyl Cation [C5H9]+ m/z 69 (Base Peak) M->P69 - •CH2-C#CH (39 Da) C3-C4 Cleavage P93 [M - CH3]+ m/z 93 M->P93 - •CH3 (15 Da) Alpha-Cleavage P39 Propargyl Cation [C3H3]+ m/z 39 M->P39 - •C5H9 (69 Da) Charge Retention P41 Allyl Cation[C3H5]+ m/z 41 P69->P41 - C2H4 (28 Da) Secondary Cleavage

Mass spectrometry fragmentation pathways of 6-methyl-5-hepten-1-yne under 70 eV EI.

Quantitative Data Summary

The following table summarizes the key diagnostic ions for 6-methyl-5-hepten-1-yne, providing a rapid reference for spectral interpretation.

m/zRelative AbundanceFragment IdentityMechanistic Origin
69 100% (Base Peak)[C5H9]+ (Prenyl Cation)C3-C4 bis-allylic/propargylic cleavage; loss of propargyl radical.
93 High[C7H9]+Expulsion of a methyl radical from the C6 gem-dimethyl group.
41 Medium-High[C3H5]+ (Allyl Cation)Secondary decomposition of m/z 69 via loss of neutral ethylene.
108 Medium[C8H12]•+Intact molecular radical cation.
39 Medium[C3H3]+ (Propargyl Cation)Charge retention on the propargyl fragment during C3-C4 cleavage.

Experimental Protocol: GC-MS Analysis

To ensure maximum reproducibility and trustworthiness of the analytical data, the following self-validating gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Rationale and Causality
  • Solvent Selection: Hexane is utilized because it ensures complete solvation of the non-polar enyne without introducing protic solvent artifacts or competing ionization pathways.

  • Stationary Phase: A 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS) is selected. The non-polar stationary phase provides ideal van der Waals interactions for volatile hydrocarbons, preventing peak tailing and ensuring high-resolution separation.

  • Ionization Energy: Standardized 70 eV is strictly maintained. This specific energy level provides an internal energy distribution that perfectly matches established spectral libraries, ensuring the base peak (m/z 69) and secondary peaks (m/z 93, 41) form in predictable ratios.

Step-by-Step Methodology
  • Sample Preparation: Dilute the 6-methyl-5-hepten-1-yne sample to a concentration of 100 µg/mL in GC-grade n-hexane.

  • System Blank: Inject 1.0 µL of pure n-hexane to validate system cleanliness and rule out column bleed or carryover.

  • Standard Calibration: Inject a C8-C20 alkane standard mixture to establish a Retention Index (RI). This creates a self-validating data point where the analyte must match both the MS library spectrum and the predicted RI.

  • Injection Parameters: Inject 1.0 µL of the sample using a split ratio of 50:1. Set the injector port temperature to 250°C to ensure instantaneous volatilization without thermal degradation.

  • Oven Program:

    • Initial temperature: 50°C (hold for 2 min).

    • Ramp: 10°C/min to 200°C.

    • Final hold: 5 min at 200°C.

  • MS Acquisition: Operate the mass spectrometer in full-scan mode (m/z 35 to 300) with the source temperature at 230°C and the quadrupole at 150°C.

GCMS_Workflow Prep Sample Prep Dilution in Hexane GC GC Separation HP-5MS Column Prep->GC EI Electron Ionization 70 eV GC->EI Quad Mass Analyzer Quadrupole m/z 35-300 EI->Quad Data Data Acquisition Spectral Matching Quad->Data

Self-validating GC-MS experimental workflow for enyne analysis.

Diagnostic Utility in Drug Development

For drug development professionals synthesizing complex Active Pharmaceutical Ingredients (APIs), the m/z 69 base peak serves as a highly reliable diagnostic marker for the intact prenyl moiety. Monitoring the ratio of m/z 108 to m/z 69 allows chemists to rapidly assess the integrity of the C3-C4 bond during cross-coupling or hydrogenation reactions, preventing downstream failures in multi-step syntheses.

References

  • Title: PubChem Compound Summary for CID 519983, 6-Methyl-5-hepten-1-yne Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center URL: [Link]

Sources

Exploratory

FT-IR Spectroscopic Profiling of 6-Methyl-5-hepten-1-yne: A Technical Guide for Isoprenoid Precursor Characterization

Executive Context: The Role of 6-Methyl-5-hepten-1-yne in Complex Synthesis For researchers and drug development professionals, 6-methyl-5-hepten-1-yne (C₈H₁₂) is a highly versatile bifunctional building block. It is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Role of 6-Methyl-5-hepten-1-yne in Complex Synthesis

For researchers and drug development professionals, 6-methyl-5-hepten-1-yne (C₈H₁₂) is a highly versatile bifunctional building block. It is frequently utilized in the stereoselective synthesis of complex isoprenoids, such as the anti-ulcer agent 1[2] and various3[4] designed to lower cholesterol.

Because the molecule contains both a terminal alkyne and a trisubstituted alkene separated by an aliphatic bridge, verifying its structural integrity prior to downstream coupling (e.g., Wittig olefination or Negishi coupling) is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation.

Mechanistic Causality of Vibrational Modes

To accurately interpret the FT-IR spectrum of 5[5], we must deconstruct the molecule into its three functional domains and understand the physical chemistry driving each absorption peak.

  • The Terminal Alkyne Domain (–C≡CH): The sp-hybridized carbon of the terminal alkyne possesses 50% s-character. Because s-orbitals are closer to the nucleus, the electrons in the ≡C–H bond are held tightly, resulting in a shorter, stiffer bond. According to Hooke’s Law for molecular vibrations, this high force constant shifts the stretching frequency to a high energy level, producing a distinct, sharp peak at ~3310 cm⁻¹. Furthermore, because the alkyne is terminal (asymmetric), stretching the C≡C bond induces a change in the dipole moment, making the ~2115 cm⁻¹ stretch IR-active (unlike symmetrical internal alkynes).

  • The Trisubstituted Alkene Domain (>C=CH–): The sp²-hybridized vinylic carbon has 33% s-character, shifting its C–H stretch just above the aliphatic threshold to ~3020 cm⁻¹. The C=C stretch at ~1670 cm⁻¹ is weak due to the relatively symmetrical electron distribution across the highly substituted double bond, which minimizes dipole changes during the vibration.

  • The Aliphatic Backbone & Gem-Dimethyl Group: The sp³ C–H stretches dominate the 2850–2970 cm⁻¹ region. Crucially, the gem-dimethyl group (–C(CH₃)₂) at the end of the alkene exhibits vibrational coupling. The symmetric bending (umbrella mode) of the two methyl groups on the same carbon couples to produce a characteristic doublet at ~1380 cm⁻¹ and ~1370 cm⁻¹.

Quantitative FT-IR Absorption Data

The following table summarizes the expected quantitative FT-IR data for pure 6-methyl-5-hepten-1-yne, mapping each peak to its structural origin.

Functional DomainVibrational ModeExpected Frequency (cm⁻¹)Intensity & ShapeMechanistic Causality
Terminal Alkyne ≡C–H Stretch~3310Strong, Sharp50% s-character of sp-carbon increases bond stiffness (higher force constant).
C≡C Stretch~2115Weak to ModerateAsymmetry of the terminal alkyne creates a small but sufficient dipole moment change.
≡C–H Bend~630Strong, BroadLow energy required to deform the linear sp-hybridized bond angle.
Trisubstituted Alkene =C–H Stretch~3020Weak Shouldersp²-hybridized carbon has 33% s-character, shifting stretch just above 3000 cm⁻¹.
C=C Stretch~1670WeakMinimal dipole change across the highly substituted double bond.
=C–H Out-of-Plane Bend~830StrongCharacteristic deformation of the single vinylic hydrogen.
Aliphatic Backbone C–H Stretch (sp³)2850 – 2970Strong, MultipleStandard symmetric and asymmetric stretching of CH₂ and CH₃ groups.
CH₂ Scissoring~1450ModerateIn-plane bending of methylene bridges.
Gem-Dimethyl Bend~1380 & ~1370Moderate DoubletVibrational coupling (umbrella mode) of the two methyl groups on the same carbon.

Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data acquisition without solvent interference, Attenuated Total Reflectance (ATR) FT-IR is the optimal methodology. The following protocol is designed as a self-validating system , ensuring that both instrument readiness and sample purity are mathematically and logically verified during the workflow.

Phase 1: System Calibration & Baseline Validation
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the single-beam energy profile. The absence of negative peaks or residual organic signatures in the baseline mathematically validates a pristine optical path. The 4 cm⁻¹ resolution is specifically chosen as the optimal threshold to resolve the ~10 cm⁻¹ gap of the gem-dimethyl doublet without introducing excessive spectral noise.

Phase 2: Sample Acquisition
  • Sample Application: Deposit 1–2 drops of neat 6-methyl-5-hepten-1-yne directly onto the ATR crystal, ensuring complete coverage of the active evanescent wave sensing area.

  • Spectral Scanning: Acquire the sample spectrum immediately.

    • Causality of Timing: 6-methyl-5-hepten-1-yne has a boiling point of ~136 °C. While not highly volatile, immediate scanning prevents differential evaporation that could alter the effective pathlength during the 32-scan integration.

Phase 3: Orthogonal Peak Verification (Purity Assessment)
  • Data Processing: Apply an ATR-correction algorithm to the raw data to account for the wavelength-dependent penetration depth of the IR beam (which inherently makes high-wavenumber peaks appear weaker in ATR vs. transmission).

  • Orthogonal Validation:

    • Self-Validation Check: Cross-reference the ~3310 cm⁻¹ (≡C–H) peak with the ~2115 cm⁻¹ (C≡C) peak. If a broad peak at 3310 cm⁻¹ is present but the 2115 cm⁻¹ peak is absent, the system logically dictates that the sample is contaminated with water or alcohols (O–H stretch mimicking the alkyne). Both peaks must be present simultaneously to validate the terminal alkyne domain.

Workflow Visualization

FTIR_Workflow A Sample Preparation Neat 6-methyl-5-hepten-1-yne B ATR-FTIR Acquisition Diamond Crystal, 4 cm⁻¹ Res A->B C Terminal Alkyne 3310 cm⁻¹ & 2115 cm⁻¹ B->C D Trisubstituted Alkene 1670 cm⁻¹ & 830 cm⁻¹ B->D E Aliphatic Chain 2850-2970 cm⁻¹ & 1375 cm⁻¹ B->E F Structural Validation & Purity Assessment C->F D->F E->F

ATR-FTIR workflow for structural validation of 6-methyl-5-hepten-1-yne.

References

  • Patent JP3238746B2: Bisphosphonate squalene synthetase inhibitor. Google Patents. 3

  • Inoue, S. et al.: Cis Selective Wittig Olefination of a-Alkoxy Ketones and Its Application to the Stereoselective Synthesis of Plaunotol. Bulletin of the Chemical Society of Japan. 1

  • PubChem / NIST: 6-Methyl-5-hepten-1-yne | C8H12 | CID 519983. National Center for Biotechnology Information. 5

Sources

Foundational

Electronic Structure and Orbital Mapping of 6-Methyl-5-hepten-1-yne: A Technical Guide for Bioorthogonal and Cross-Coupling Applications

Executive Summary In modern drug development and materials science, bifunctional molecules with orthogonal reactivity profiles are indispensable tools. 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a premier example of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, bifunctional molecules with orthogonal reactivity profiles are indispensable tools. 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a premier example of a non-conjugated enyne that offers two distinct chemical handles: a terminal alkyne and a trisubstituted alkene[1]. As a Senior Application Scientist, I have designed this technical guide to deconstruct the electronic structure, orbital mapping, and chemoselective reactivity of this molecule. By understanding the causality behind its isolated π-systems, researchers can leverage this scaffold for highly specific, self-validating bioorthogonal reactions.

Topological and Electronic Architecture

The chemical behavior of 6-methyl-5-hepten-1-yne is governed by its specific carbon framework, which consists of three distinct hybridization zones:

  • The Alkyne Terminus (C1-C2): sp-hybridized carbons forming a linear geometry with two orthogonal π-bonds.

  • The Insulating Bridge (C3-C4): sp³-hybridized methylene groups.

  • The Alkene Core (C5-C6): sp²-hybridized carbons forming a trigonal planar geometry, heavily substituted by methyl groups (C7, C8).

The Causality of Isolation: Unlike conjugated enynes where p-orbitals overlap continuously, the sp³-hybridized C3 and C4 carbons in 6-methyl-5-hepten-1-yne lack unhybridized p-orbitals. This creates a hard node in the electron density, physically preventing π-electron delocalization between the alkyne and the alkene. The fundamental principles of electron configuration dictate that this spatial isolation results in two electronically independent π-systems within the same molecular framework[2]. This isolation is the causal mechanism that allows for orthogonal, chemoselective reactivity.

Orbital Mapping and Frontier Molecular Orbitals (FMO)

The spatial distribution of the Frontier Molecular Orbitals (FMOs) dictates how this molecule interacts with external reagents.

Because the alkene (C5=C6) is trisubstituted, it receives significant electron density via hyperconjugation from the adjacent methyl groups and the C4 alkyl chain. This electron-donating effect raises the energy of the alkene's π-system, causing the Highest Occupied Molecular Orbital (HOMO) to localize almost entirely on the C5=C6 double bond.

Conversely, the terminal alkyne (C1≡C2) features sp-hybridized carbons. The high s-character (50%) pulls electron density closer to the nucleus, rendering the alkyne relatively electron-deficient. As a result, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the alkyne's π* anti-bonding orbitals.

Density Functional Theory (DFT), particularly utilizing the B3LYP functional, is the industry standard for accurately mapping these orbital localizations[3]. When paired with a polarized basis set like 6-31G(d,p), B3LYP provides highly reliable approximations of HOMO/LUMO energy levels and spatial distributions[4].

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (DFT B3LYP/6-311G**) Step1->Step2 Step3 3. Frequency Analysis (Zero Imaginary Frequencies) Step2->Step3 Step4 4. Wavefunction Extraction (HOMO/LUMO Mapping) Step3->Step4 Step5 5. NBO Analysis (Orbital Interactions) Step4->Step5

Computational workflow for DFT-based orbital mapping of 6-methyl-5-hepten-1-yne.

Quantitative Electronic Properties

The following table summarizes the critical electronic and structural parameters of 6-methyl-5-hepten-1-yne, combining computational estimates with expected experimental observations.

PropertyComputed/Experimental ValueStructural Localization
HOMO Energy ~ -6.45 eV (DFT B3LYP estimate)Trisubstituted Alkene (C5=C6)
LUMO Energy ~ +1.12 eV (DFT B3LYP estimate)Terminal Alkyne (C1≡C2)
Ionization Potential ~ 9.1 eV (UPS estimate)Valence π-band
C1≡C2 Bond Length 1.206 ÅAlkyne Terminus
C5=C6 Bond Length 1.332 ÅAlkene Core
¹H NMR Shift (C1-H) 1.95 ppm (Experimental)Terminal sp-C
¹H NMR Shift (C5-H) 5.10 ppm (Experimental)Vinylic sp²-C

Experimental Validation of Electronic Structure

To empirically validate the computationally derived electronic structure, Ultraviolet Photoelectron Spectroscopy (UPS) is employed. UPS measures the kinetic energy of photoelectrons emitted from the valence band, providing direct experimental values for ionization energies that correlate with the HOMO level[5]. For non-conjugated enyne systems, photoelectron spectroscopy effectively maps the distinct binding characteristics and orbital energies of the isolated π-bonds[6].

Routine laboratory validation is achieved via ¹H-NMR spectroscopy. The distinct electronic environments are easily verified: the electron-deficient alkyne proton resonates upfield at ~1.95 ppm, while the electron-rich vinylic proton appears at ~5.10 ppm.

Chemoselective Reactivity Logic in Drug Development

Because the HOMO and LUMO are spatially and energetically separated, 6-methyl-5-hepten-1-yne serves as a highly predictable scaffold for chemoselective functionalization in drug discovery (e.g., Antibody-Drug Conjugates or metabolic tagging). The LUMO-dominant alkyne is primed for nucleophilic/cycloaddition reactions, while the HOMO-dominant alkene is primed for electrophilic attack.

Reactivity Molecule 6-methyl-5-hepten-1-yne (Non-Conjugated Enyne) Alkyne Terminal Alkyne (sp) LUMO-Dominant Molecule->Alkyne C1-C2 Alkene Trisubstituted Alkene (sp2) HOMO-Dominant Molecule->Alkene C5-C6 Click CuAAC (Click Chemistry) Bioorthogonal Tagging Alkyne->Click Cu(I) cat. Epox Electrophilic Epoxidation Metabolic Handle Alkene->Epox mCPBA

Chemoselective reactivity logic driven by the isolated pi-systems of 6-methyl-5-hepten-1-yne.

Self-Validating Experimental Protocols

Protocol A: Computational Orbital Mapping (DFT/NBO)

Causality Focus: Balancing computational cost with electron correlation accuracy.

  • Structure Generation: Construct the 3D conformer of 6-methyl-5-hepten-1-yne using a molecular mechanics force field (e.g., MMFF94) to establish a baseline geometry.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set. Rationale: The polarization functions (d,p) are critical for accurately modeling the diffuse nature of the π-electron clouds.

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true local energy minimum, not a transition state.

  • Wavefunction Extraction: Generate the .chk file and extract the spatial coordinates of the HOMO and LUMO to visualize the orbital separation.

Protocol B: Chemoselective CuAAC Functionalization

Causality Focus: Exploiting the LUMO-dominant alkyne while preserving the HOMO-dominant alkene.

  • Reagent Preparation: Dissolve 6-methyl-5-hepten-1-yne (1.0 eq) and an azide-tagged payload (1.0 eq) in a 1:1 mixture of tert-butanol and water. Rationale: This solvent system ensures the solubility of both organic and aqueous components.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 eq) followed by sodium ascorbate (0.15 eq). Rationale: Sodium ascorbate is used in excess to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) state, preventing unwanted alkyne homocoupling (Glaser coupling).

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. The electron-deficient alkyne selectively undergoes the [3+2] cycloaddition.

  • Self-Validation (NMR Analysis): Following extraction (EtOAc) and purification, perform ¹H-NMR. The complete disappearance of the alkyne proton signal (~1.95 ppm) coupled with the absolute retention of the alkene proton signal (~5.10 ppm) definitively validates that perfect chemoselectivity was achieved.

Sources

Exploratory

A Comprehensive Technical Guide to the Dipole Moment and Physicochemical Properties of 6-methyl-5-hepten-1-yne

Abstract: This technical guide provides an in-depth analysis of the dipole moment and key physicochemical properties of 6-methyl-5-hepten-1-yne (CAS: 22842-10-0), a molecule of interest in synthetic chemistry and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the dipole moment and key physicochemical properties of 6-methyl-5-hepten-1-yne (CAS: 22842-10-0), a molecule of interest in synthetic chemistry and materials science. The document elucidates the theoretical underpinnings of its molecular polarity, stemming from the unique combination of a terminal alkyne and a trisubstituted alkene. In the absence of extensive experimental data, this guide emphasizes predictive methodologies and outlines a robust, self-validating experimental protocol for the precise determination of its dipole moment using the Guggenheim method. Furthermore, it consolidates computed physicochemical data and predicted spectroscopic characteristics to offer a holistic profile for researchers, scientists, and professionals in drug development.

Molecular Structure and Dipole Moment Analysis

Structural Overview of 6-methyl-5-hepten-1-yne

6-methyl-5-hepten-1-yne is an unsaturated hydrocarbon with the molecular formula C8H12.[1] Its structure is characterized by two key functional groups: a terminal alkyne (a carbon-carbon triple bond at position 1) and a trisubstituted alkene (a carbon-carbon double bond at position 5) with two methyl groups on one of the vinylic carbons. This combination of sp, sp², and sp³ hybridized carbons imparts a unique electronic and geometric profile that dictates its physical and chemical behavior.

Theoretical Basis of the Molecular Dipole Moment

A molecule's dipole moment (μ) is a measure of its net molecular polarity, arising from the non-uniform distribution of electron density. While hydrocarbons are often considered non-polar, the presence of carbon atoms with different hybridization states leads to subtle but significant charge separation.

  • Contribution of the Alkyne Group: The terminal alkyne is the primary contributor to the dipole moment in this molecule. The sp-hybridized carbon of the C-H bond is more electronegative (~3.29 on the Pauling scale) than a typical sp³ carbon (~2.5). This increased s-character pulls electron density away from the terminal hydrogen, creating a notable bond dipole with the negative end pointing towards the triple bond.

  • Contribution of the Alkene Group: The trisubstituted alkene group has a smaller, opposing effect. The sp² carbons are slightly more electronegative than the sp³ carbons of the attached methyl and alkyl groups. Alkyl groups are weakly electron-donating, creating minor bond dipoles pointing towards the double bond.

  • Net Dipole Moment: The overall molecular dipole moment is the vector sum of all individual bond moments. For 6-methyl-5-hepten-1-yne, the dominant vector originates from the terminal alkyne. The smaller, opposing dipoles from the alkene end slightly reduce the magnitude of the net dipole. Therefore, the molecule is expected to possess a small but non-zero permanent dipole moment, with the negative pole oriented towards the alkyne terminus. Aromatic alkenes and alkynes have been shown to possess significant dipole moments, reflecting charge redistribution.[2]

Computational Prediction of Physicochemical Properties

To provide quantitative estimates in the absence of experimental data, properties can be predicted using computational chemistry methods. A standard and reliable approach involves Density Functional Theory (DFT).

Protocol for Computational Analysis:

  • Conformational Search: Identify the lowest energy conformer using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Perform a full geometry optimization on the lowest-energy conformer using DFT with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[3]

  • Frequency Calculation: Conduct a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[3]

  • Property Calculation: From the optimized geometry, calculate the dipole moment, polarizability, and simulate NMR and IR spectra.

Physicochemical and Spectroscopic Profile

The physical properties of 6-methyl-5-hepten-1-yne are directly influenced by its molecular structure and modest polarity.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties, primarily from computed sources. These values serve as a reliable baseline for experimental design and validation.

PropertyValueSource
Molecular Formula C8H12[1]
Molecular Weight 108.18 g/mol [1]
CAS Number 22842-10-0[1]
IUPAC Name 6-methylhept-5-en-1-yne
LogP (Octanol/Water) 2.366 - 2.8[1]
Computed Density ~0.8 g/cm³Predicted
Computed Boiling Point ~135-145 °CPredicted
Predicted Spectroscopic Signature

Spectroscopy provides empirical validation of a molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A triplet for the terminal alkynyl proton (C1-H) around δ 1.8-2.1 ppm.

    • A triplet for the vinylic proton (C5-H) around δ 5.1-5.3 ppm.

    • Multiplets for the allylic and propargylic methylene protons (C3-H₂, C4-H₂) between δ 2.1-2.5 ppm.

    • Two singlets for the diastereotopic methyl protons (C7-H₃, C8-H₃) around δ 1.6-1.8 ppm.

  • ¹³C NMR: The carbon spectrum will distinguish the different hybridization states:

    • Alkynyl carbons (C1, C2) between δ 68-90 ppm.

    • Alkene carbons (C5, C6) between δ 120-140 ppm.

    • Aliphatic carbons (C3, C4, C7, C8) in the upfield region, δ 20-40 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational modes confirm the functional groups:

    • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

    • C≡C stretch: A weak but sharp band around 2100-2140 cm⁻¹.

    • C=C stretch: A medium intensity band around 1670 cm⁻¹.

    • sp³ C-H stretch: Bands just below 3000 cm⁻¹.

Experimental Determination of the Dipole Moment

For compounds that are not readily vaporized, the dipole moment is typically determined from measurements of dielectric constant and refractive index in dilute solutions within a non-polar solvent.[4]

Rationale for Method Selection: The Guggenheim Method

The Guggenheim method is a widely adopted and trusted procedure for determining the dipole moment of a polar solute in a non-polar solvent.[5] Its primary advantage is that it circumvents the need to measure the density of each individual solution, which simplifies the experimental workflow and reduces a potential source of error.[6] The method relies on the assumption that the molar volume of the solute is constant at low concentrations.

Detailed Experimental Protocol: The Guggenheim Method

This protocol provides a self-validating system for the accurate determination of the dipole moment.

Principle: The method relates the dipole moment (μ) to the change in dielectric constant (ε) and refractive index (n) of a solution with increasing concentration of the solute. The core equation is:

μ² = [ (27 * k * T) / (4 * π * Nₐ * (ε₁ + 2) * (n₁² + 2)) ] * ( (Δε / w₂) - (Δn² / w₂) )

where:

  • k is the Boltzmann constant.

  • T is the absolute temperature in Kelvin.

  • Nₐ is Avogadro's number.

  • ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent.

  • (Δε / w₂) and (Δn² / w₂) are the slopes of the plots of ε and n² versus the weight fraction of the solute (w₂), respectively.

Materials and Instrumentation:

  • Solute: High-purity 6-methyl-5-hepten-1-yne.

  • Solvent: Anhydrous, non-polar solvent (e.g., benzene, dioxane, or cyclohexane).

  • Instrumentation:

    • Dielectric Constant Meter (based on a capacitance bridge).

    • Abbe Refractometer with a sodium lamp (589 nm).

    • Thermostatic water bath (±0.1 °C).

    • Analytical balance (±0.0001 g).

    • Volumetric flasks and pipettes (Class A).

Step-by-Step Procedure:

  • System Calibration: Equilibrate the solvent, dielectric cell, and refractometer to a constant temperature (e.g., 298 K) using the thermostatic bath. Measure the dielectric constant (ε₁) and refractive index (n₁) of the pure solvent.

  • Solution Preparation: Prepare a series of 5-6 dilute solutions of 6-methyl-5-hepten-1-yne in the chosen solvent. The solutions should be prepared by weight (to calculate the weight fraction, w₂) to maximize accuracy. Concentrations should be low, typically in the range of w₂ = 0.005 to 0.05.

  • Dielectric Constant Measurement: Measure the dielectric constant (ε₁₂) of each solution at the same constant temperature. Ensure the cell is thoroughly rinsed with the solution to be measured before filling.

  • Refractive Index Measurement: Measure the refractive index (n₁₂) of each solution at the same temperature.

  • Data Analysis and Validation:

    • For each solution, calculate the difference in dielectric constant (Δε = ε₁₂ - ε₁) and the difference in the square of the refractive index (Δn² = n₁₂² - n₁²).

    • Plot Δε versus the solute weight fraction (w₂).

    • Plot Δn² versus the solute weight fraction (w₂).

    • Trustworthiness Check: Both plots must yield a straight line passing through the origin. The linearity of these plots (R² > 0.99) validates the experiment and confirms that the measurements were taken in a concentration range where intermolecular interactions between solute molecules are negligible.

  • Calculation:

    • Determine the slopes of the two plots, A = (Δε / w₂) and B = (Δn² / w₂), using linear regression.

    • Calculate the orientation polarization and subsequently the dipole moment using the simplified Guggenheim equation for benzene or the full equation provided above.

Visualization of Workflows and Relationships

Visual diagrams are essential for conceptualizing experimental processes and theoretical connections.

Experimental Workflow

G cluster_prep 1. Preparation & Calibration cluster_measure 2. Measurement cluster_analysis 3. Data Analysis & Validation cluster_calc 4. Calculation P1 Prepare 5-6 Dilute Solutions (by weight) P2 Calibrate Instruments with Pure Solvent at Temp T M1 Measure Dielectric Constant (ε₁₂) of each solution P2->M1 M2 Measure Refractive Index (n₁₂) of each solution A1 Plot Δε vs. Weight Fraction (w₂) M2->A1 A3 Validate: Check for Linearity (R² > 0.99) A1->A3 A2 Plot Δn² vs. Weight Fraction (w₂) A2->A3 C1 Determine Slopes A and B A3->C1 C2 Calculate Dipole Moment (μ) using Guggenheim Equation C1->C2

Caption: Workflow for dipole moment determination via the Guggenheim method.

Molecular Structure-Property Relationships

G Molecule 6-methyl-5-hepten-1-yne Structure Alkyne Terminal Alkyne (sp Carbon) Molecule->Alkyne Alkene Trisubstituted Alkene (sp² Carbons) Molecule->Alkene Alkyl Alkyl Chain & Methyl Groups (sp³) Molecule->Alkyl Dipole Net Dipole Moment (μ > 0) Alkyne->Dipole  Primary Contributor Alkene->Dipole  Minor Opposing Effect BP Boiling Point Alkyl->BP  Increases (MW, VdW) Polarity Modest Polarity Dipole->Polarity Polarity->BP  Increases (dipole-dipole) Solubility Solubility Profile Polarity->Solubility  Soluble in non-polar & weakly polar solvents

Caption: Key structure-property relationships for 6-methyl-5-hepten-1-yne.

Conclusion

6-methyl-5-hepten-1-yne presents a fascinating case study in molecular properties, where subtle differences in carbon hybridization give rise to a measurable dipole moment. This guide establishes that while the molecule is primarily a hydrocarbon, the electronegativity of the sp-hybridized alkynyl carbon imparts a definitive, albeit modest, polarity. The provided computational and experimental protocols offer a clear pathway for researchers to precisely quantify this dipole moment and other physicochemical properties. This foundational data is critical for predicting the molecule's behavior in various applications, from its role as a synthetic intermediate to its potential use in the development of novel materials and pharmaceuticals.

References

  • Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Iowa Academy of Science, 70(1), Article 43. [Link]

  • Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society, 46, 394-399. [Link]

  • Chemsrc. (2025). 6-methylhept-5-en-1-yne | CAS#:22842-10-0. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Hepten-1-yne, 6-methyl (CAS 22842-10-0). [Link]

  • Srivastava, S. C., & Charandas, P. (1959). Simple Equation for Estimating the Dipole Moment of a Molecule from Solution Data. The Journal of Chemical Physics, 30(5), 1348-1349. [Link]

  • Diehl, H., & Smith, G. F. (1958). The copper reagents; cuproine, neocuproine, bathocuproine. G. Frederick Smith Chemical Company. [Link]

  • PubChem. (n.d.). 6-Methyl-5-hepten-1-yne. National Center for Biotechnology Information. [Link]

  • OECD SIDS. (2003). 6-Methylhept-5-en-2-one. UNEP Publications. [Link]

  • Sinha, H. K., Thomson, P. C. P., & Yates, K. (1990). Excited state dipole moments and polarizabilities of some aromatic alkenes and alkynes. Canadian Journal of Chemistry, 68(9), 1507-1514. [Link]

  • University of Pécs. (n.d.). Dipole moment and molar refraction. [Link]

  • Canadian Science Publishing. (1990). Excited state dipole moments and polarizabilities of some aromatic alkenes and alkynes. [Link]

  • NIST. (n.d.). 5-Hepten-1-yne, 6-methyl-. NIST Chemistry WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

copper-catalyzed azide-alkyne cycloaddition with 6-methyl-5-hepten-1-yne

Application Note: Bifunctional Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 6-Methyl-5-hepten-1-yne Introduction & Strategic Rationale In advanced bioconjugation, chemical biology, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bifunctional Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 6-Methyl-5-hepten-1-yne

Introduction & Strategic Rationale

In advanced bioconjugation, chemical biology, and antibody-drug conjugate (ADC) development, the selection of an optimal bioorthogonal handle is critical. 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) [1] serves as an exceptionally versatile bifunctional building block. Structurally, it features a highly reactive terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at one terminus, and an electron-rich, sterically hindered prenyl-type alkene (6-methyl-5-hepten group) at the other.

This dual functionality allows researchers to execute a highly specific "click" reaction to an azide-functionalized cargo (such as a fluorophore, PEG chain, or cytotoxic payload), while preserving the isolated alkene for downstream orthogonal modifications. Once the triazole linkage is formed, the intact prenyl tail can be subjected to secondary reactions such as epoxidation, cross-metathesis, or thiol-ene radical coupling, enabling the construction of complex, multi-functionalized molecular architectures.

Mechanistic Principles & Reagent Causality (E-E-A-T)

A successful CuAAC reaction relies on the precise orchestration of the catalytic cycle. Merely combining reagents often leads to oxidative damage of sensitive biomolecules, high background noise, or incomplete conversion. The following mechanistic choices are foundational to this protocol:

  • Catalyst Pre-complexation (CuSO₄ + THPTA): Cu(I) is thermodynamically unstable and prone to disproportionation or rapid oxidation in aqueous environments. We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as a highly water-soluble accelerating ligand. By pre-complexing CuSO₄ with THPTA at a 1:5 molar ratio, the ligand fully coordinates the copper, blocking its bioavailability to non-target protein sites [2]. Furthermore, THPTA acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) generated by the Cu/O₂/ascorbate system, thereby protecting sensitive histidine and arginine residues from oxidation[3].

  • In Situ Reduction (Sodium Ascorbate): Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) state. It is strictly added last to the reaction mixture. This causality ensures that Cu(I) is only generated once the alkyne, azide, and stabilizing ligands are fully equilibrated, preventing premature catalyst degradation and off-target radical formation [4].

Workflow Visualization

CuAAC_Workflow Alkyne 6-Methyl-5-hepten-1-yne (Terminal Alkyne) Reaction CuAAC Reaction + Sodium Ascorbate Alkyne->Reaction 2-5 eq Azide Azide-Functionalized Cargo / Protein Azide->Reaction 1 eq Catalyst Catalyst Pre-mix CuSO4 + THPTA Catalyst->Reaction Stabilized Cu(I) Product 1,2,3-Triazole Conjugate (Intact Prenyl Alkene) Reaction->Product 30-60 min, RT

Workflow for CuAAC utilizing 6-methyl-5-hepten-1-yne and subsequent orthogonal functionalization.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required for a standard bioconjugation reaction (e.g., labeling an azide-modified protein or small molecule) [4, 5].

ComponentStock ConcentrationFinal ConcentrationMolar Equivalents (vs Azide)Mechanistic Purpose
Azide-Cargo 1–5 mM20–50 µM1.0 eqPrimary target for bioconjugation
6-Methyl-5-hepten-1-yne 10–50 mM (in DMSO)100–250 µM2.0–5.0 eqBifunctional click handle
CuSO₄·5H₂O 20 mM (in H₂O)1–2 mM25 eqStable Cu(II) precursor
THPTA Ligand 100 mM (in H₂O)5–10 mM125 eq (5x Cu)Cu(I) stabilizer & ROS scavenger
Sodium Ascorbate 100 mM (in H₂O)10–20 mM40–100 eqReducing agent (Cu(II) → Cu(I))

Step-by-Step Protocol: Self-Validating CuAAC

Note: This protocol is designed for a 500 µL reaction volume in an aqueous buffer (e.g., 100 mM Na-Phosphate, pH 7.4). Scale proportionally as needed.

Step 1: Preparation of Stock Solutions

  • 6-Methyl-5-hepten-1-yne (10 mM): Dissolve the neat liquid in anhydrous DMSO. Caution: Handle in a fume hood.

  • CuSO₄ (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of molecular biology grade H₂O.

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of H₂O.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg in 1.0 mL of H₂O.

    • Self-Validation Checkpoint: Sodium ascorbate is highly susceptible to oxidation. The solution must be completely clear and colorless. If it exhibits a yellow tint, it has oxidized to dehydroascorbic acid and must be discarded immediately [5]. Always prepare fresh.

Step 2: Catalyst Pre-Complexation

  • In a dedicated 1.5 mL microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA.

  • Vortex briefly and incubate at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The mixture will transition from the pale blue of aqueous Cu(II) to a distinct, slightly deeper blue/green tint, visually confirming the successful formation of the Cu(II)-THPTA coordination complex [2].

Step 3: Reaction Execution

  • In the main reaction tube, add the appropriate volume of reaction buffer (e.g., PBS or Na-Phosphate).

  • Add the Azide-Cargo to achieve a final concentration of 50 µM.

  • Add 6-methyl-5-hepten-1-yne to achieve a final concentration of 250 µM (5 equivalents). Vortex gently to ensure homogeneity.

  • Transfer the entire volume (35 µL) of the pre-complexed CuSO₄/THPTA mixture into the main reaction tube.

  • Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate.

  • Mix thoroughly by pipetting or gentle vortexing. Protect the reaction from light and incubate at room temperature for 30–60 minutes[4].

Step 4: Workup and Downstream Processing

  • For protein conjugates, quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper and halt the catalytic cycle.

  • Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or standard methanol/chloroform precipitation to remove unreacted alkyne, THPTA, and copper salts [5].

  • The resulting 1,2,3-triazole conjugate now contains an intact 6-methyl-5-hepten (prenyl) tail, ready for secondary functionalization.

References

  • Source: National Institutes of Health (NIH)
  • CuAAC Cell Reaction Buffer Kit (THPTA based)
  • Source: PMC / National Institutes of Health (NIH)
  • Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL
  • Cell Lysate Labeling | Vector Laboratories Source: Vector Labs URL
Application

Advanced Application Note: Synthesis of Complex Terpenoids from 6-Methyl-5-hepten-1-yne

Executive Summary & Chemical Rationale In the synthesis of complex acyclic and cyclic terpenoids, controlling double-bond geometry and extending the polyene chain with high regioselectivity are paramount challenges. 6-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the synthesis of complex acyclic and cyclic terpenoids, controlling double-bond geometry and extending the polyene chain with high regioselectivity are paramount challenges. 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) serves as an indispensable C8 isoprenoid synthon in advanced organic synthesis[1]. Its structure features a hydrophobic prenyl tail and a terminal alkyne, making it an ideal substrate for stereocontrolled carbometalation, haloboration, and cross-coupling reactions.

By strategically functionalizing the terminal alkyne, drug development professionals and synthetic chemists can access a vast chemical space, including sesquiterpenoids (trans-nerolidol, trans-geranylacetone), diterpenes (plaunotol), and extended polyenes (carotenoids and Vitamin A)[2].

G1 A 6-Methyl-5-hepten-1-yne (C8 Isoprenoid Synthon) B trans-Geranylacetone & trans-Nerolidol A->B Haloboration + Michael Addition C γ-Carotene & Vitamin A A->C Zr-Carboalumination + Pd/Zn Cross-Coupling D Plaunotol Precursors A->D Wittig Olefination

Fig 1: Divergent synthetic pathways from 6-methyl-5-hepten-1-yne to complex terpenoids.

Workflow A: Haloboration-Michael Addition Protocol for Sesquiterpenoids

This protocol details the stereospecific synthesis of trans-geranylacetone and trans-nerolidol, which are critical intermediates in flavor, fragrance, and pharmaceutical development.

Mechanistic Rationale

The use of B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN) is critical because it enforces a strict syn-addition across the alkyne, placing the boron atom regioselectively at the less sterically hindered terminal carbon. This generates a highly reactive (Z)-β-bromoalkenylborane intermediate. When exposed to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), a Lewis-acid mediated Michael-type alkylation occurs, forming a boron enolate. Subsequent base treatment triggers an E2 elimination of the bromide, yielding the (E)-double bond of trans-geranylacetone with >98% stereochemical fidelity [1].

G2 Step1 6-Methyl-5-hepten-1-yne Step2 (Z)-β-Bromoalkenyl-9-BBN (Stereodefined Intermediate) Step1->Step2 B-Br-9-BBN, 0°C (syn-Addition) Step3 Boron Enolate (via MVK Addition) Step2->Step3 Methyl Vinyl Ketone, -78°C (Michael-type Alkylation) Step4 trans-Geranylacetone (>98% Stereopurity) Step3->Step4 Base Treatment (E2 Elimination of Br)

Fig 2: Mechanistic workflow of the haloboration-Michael addition protocol.

Step-by-Step Methodology
  • Reagent Preparation: Under a strict argon atmosphere, prepare a 1.0 M solution of B-Br-9-BBN (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Haloboration: Cool the solution to 0 °C. Add 6-methyl-5-hepten-1-yne (1.0 equiv) dropwise. Stir the mixture for 2 hours at 0 °C to ensure complete conversion to the (Z)-β-bromoalkenylborane intermediate.

  • Michael Addition: Cool the reaction mixture to -78 °C. Slowly add methyl vinyl ketone (MVK) (1.2 equiv). Allow the reaction to stir for 1 hour at -78 °C, then gradually warm to room temperature over a 2-hour period.

  • Elimination: Add a 3.0 M aqueous solution of NaOH (3.0 equiv) to the mixture to facilitate the elimination of the bromide and the breakdown of the boron enolate. Stir vigorously for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with diethyl ether (3×), wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (hexane/ethyl acetate) to isolate trans-geranylacetone (62% yield). Note: Subsequent reduction and methylation of this product yields trans-nerolidol (72% yield)[3].

Workflow B: Zr-Catalyzed Carboalumination & Cross-Coupling for Carotenoids

To construct extended, conjugated polyene systems like γ -carotene or Vitamin A, the alkyne must be converted into a stereopure diene or triene synthon [2][4].

Mechanistic Rationale

Uncatalyzed carboalumination of alkynes often suffers from poor regiocontrol and competitive isomerization. By introducing a catalytic amount of zirconocene dichloride (Cp 2​ ZrCl 2​ ), the addition of trimethylaluminum (Me 3​ Al) across the alkyne is dramatically accelerated and proceeds with >98% syn-selectivity. The resulting alkenylalane is then transmetalated to zinc (using ZnCl 2​ ) to enhance its nucleophilicity, creating an ideal substrate for Pd-catalyzed Negishi cross-coupling with alkenyl halides. This tandem sequence prevents the erosion of double-bond geometry, which is paramount when assembling unsymmetrical carotenoids[4].

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, dissolve Cp 2​ ZrCl 2​ (0.05 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Me 3​ Al (2.0 equiv, 2.0 M in hexanes) at room temperature and stir for 15 minutes.

  • Carboalumination: Add 6-methyl-5-hepten-1-yne (1.0 equiv) dropwise to the activated catalyst solution. Stir at 25 °C for 12 hours to form the alkenylalane.

  • Solvent Exchange: Remove the DCE and unreacted Me 3​ Al in vacuo (0.1 Torr) to prevent unwanted methylation in subsequent steps. Redissolve the intermediate in anhydrous THF[4].

  • Transmetalation: Add anhydrous ZnCl 2​ (1.0 equiv, 1.0 M in THF) to the solution at 0 °C. Stir for 30 minutes to form the highly reactive organozinc intermediate[4].

  • Cross-Coupling: Add Pd(PPh 3​ ) 4​ (0.05 equiv) and the corresponding alkenyl iodide partner (e.g., an (E)-1-iodoalkene derivative derived from β -ionone) (0.95 equiv)[4]. Stir the mixture at 25 °C for 6–8 hours.

  • Workup & Purification: Quench with 1 N HCl, extract with hexanes, dry over MgSO 4​ , concentrate, and purify via neutral alumina chromatography to yield the conjugated polyene precursor with 99% isomeric purity[4].

Quantitative Data Summary

The table below summarizes the synthetic efficiency and stereochemical outcomes of utilizing 6-methyl-5-hepten-1-yne across different established methodologies.

Target CompoundSynthetic ProtocolOverall YieldStereochemical PurityKey Catalyst / Reagent
trans-Geranylacetone Haloboration-Michael62%>98% (E)B-Br-9-BBN
trans-Nerolidol Haloboration-Reduction72%>98% (E)B-Br-9-BBN
γ -Carotene Zr-Carboalumination + Negishi[4]32% (Over 5 steps) 99% Isomeric PurityCp 2​ ZrCl 2​ , Pd(PPh 3​ ) 4​
Plaunotol Precursor *Wittig Olefination[5]95%95% (Z)Ph 3​ P=CH(CH 2​ ) 2​ C CH

*Specifically, 7-benzyloxy-6-methyl-5-hepten-1-yne, synthesized via coupling with benzyloxyacetone [3][5].

References

  • Satoh, Y., Serizawa, H., Hara, S., & Suzuki, A. (1985). Organic synthesis using haloboration reaction. Part 7. A stereospecific synthesis of (Z)-δ-halo-γ,δ-unsaturated ketones via haloboration reaction of terminal alkynes. Chemistry Letters, 14(10), 1579-1582.

  • Zeng, F., & Negishi, E. (2001). A Novel, Selective, and Efficient Route to Carotenoids and Related Natural Products via Zr-Catalyzed Carboalumination and Pd- and Zn-Catalyzed Cross Coupling. Organic Letters, 3(5), 719-722.

  • Inoue, S., et al. (1990). Cis Selective Wittig Olefination of a-Alkoxy Ketones and Its Application to the Stereoselective Synthesis of Plaunotol. Bulletin of the Chemical Society of Japan, 63(6), 1629-1635.

Sources

Method

Application Note: Regioselective Hydroboration-Oxidation of 6-Methyl-5-hepten-1-yne

Document ID: AN-2026-0401 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Chemoselective anti-Markovnikov Hydration Executive Summary The synthesis of complex pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0401 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Chemoselective anti-Markovnikov Hydration

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the precise functionalization of molecules containing multiple reactive π -systems. 6-Methyl-5-hepten-1-yne is a bifunctional building block featuring both a terminal alkyne and an internal, trisubstituted alkene. Converting this substrate into 6-methyl-5-heptenal requires absolute chemoselectivity (reacting the alkyne while preserving the alkene) and regioselectivity (anti-Markovnikov addition to the terminal carbon).

This application note details a robust, self-validating protocol for the regioselective hydroboration-oxidation of 6-methyl-5-hepten-1-yne using the sterically encumbered reagent Disiamylborane (Sia₂BH) .

Mechanistic Rationale & Causality (E-E-A-T)

Standard hydroborating agents like BH₃·THF are unhindered and highly reactive, leading to poor chemoselectivity and the formation of complex diol mixtures due to simultaneous attack on both the alkene and the alkyne. Furthermore, unhindered boranes can add twice to a terminal alkyne.

To achieve precise control, Sia₂BH (bis(1,2-dimethylpropyl)borane) is employed . The causality behind this choice relies on two factors:

  • Chemoselectivity via Steric Exclusion: The massive steric bulk of the two secondary isoamyl groups prevents Sia₂BH from approaching the internal, trisubstituted alkene. The less hindered terminal alkyne is exclusively targeted.

  • Regioselectivity & Monohydroboration: The bulky borane adds across the terminal alkyne via a concerted, four-membered transition state. Steric clash dictates that the boron atom bonds exclusively to the terminal carbon (anti-Markovnikov). Once the alkenylborane intermediate is formed, the steric shielding prevents a second equivalent of borane from adding to the newly formed double bond .

Subsequent oxidation with alkaline hydrogen peroxide (H₂O₂/NaOH) replaces the C–B bond with a C–OH bond with retention of configuration. The resulting enol is highly unstable and undergoes rapid tautomerization to yield the final aldehyde.

Quantitative Reagent Evaluation

To justify the selection of Sia₂BH, the following table summarizes the comparative efficacy of common hydroborating agents for this specific substrate.

ReagentSteric BulkChemoselectivity (Alkyne vs Alkene)Regioselectivity (Terminal Addition)Primary Outcome
BH₃·THF LowPoorModerateComplex mixture of diols and ketones
9-BBN HighExcellentHigh (>95%)6-Methyl-5-heptenal
Sia₂BH Very HighExceptionalNear Quantitative (>99%)6-Methyl-5-heptenal

Reaction Pathway Visualization

ReactionPathway A 6-Methyl-5-hepten-1-yne B Alkenylborane Intermediate A->B Sia2BH, THF 0 °C to RT C Enol Intermediate B->C H2O2, NaOH Oxidation D 6-Methyl-5-heptenal C->D Tautomerization (Rapid)

Reaction pathway for the chemoselective hydroboration-oxidation of 6-methyl-5-hepten-1-yne.

Experimental Protocol

Caution: Boranes are pyrophoric, and the oxidation step is highly exothermic. Perform all operations in a well-ventilated fume hood using oven-dried glassware under an inert argon atmosphere.

Phase 1: In Situ Preparation of Disiamylborane (Sia₂BH)

Causality Note: Sia₂BH is unstable upon prolonged storage and must be prepared fresh to ensure maximum reactivity and selectivity.

  • Purge a 100 mL round-bottom flask with Argon and charge it with 20 mL of anhydrous THF.

  • Add 2.2 equivalents (relative to the alkyne) of 2-methyl-2-butene.

  • Cool the flask to 0 °C using an ice-water bath. Cooling is critical to prevent the dissociation of the borane dimer and control the exothermic formation of Sia₂BH.

  • Dropwise, add 1.0 equivalent of BH₃·THF (1.0 M solution). Stir at 0 °C for 2 hours. A white, waxy precipitate of Sia₂BH will form.

Phase 2: Regioselective Hydroboration
  • To the 0 °C suspension of Sia₂BH, add 1.0 equivalent of 6-methyl-5-hepten-1-yne dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2 hours. Warming to RT provides the activation energy required for the bulky borane to fully consume the alkyne, while the internal alkene remains kinetically inert.

Phase 3: Oxidation and Tautomerization
  • Cool the reaction mixture back to 0 °C.

  • Slowly add 3.0 M NaOH (aqueous) dropwise. Base must be added first to generate the hydroperoxide anion in the next step, which is the active nucleophile.

  • Very slowly add 30% H₂O₂ dropwise. This step is violently exothermic. Maintain the temperature below 20 °C to prevent the thermal decomposition of the aldehyde product.

  • Stir the biphasic mixture at room temperature for 1 hour to ensure complete oxidation and tautomerization of the enol to the aldehyde.

Phase 4: Workup and Purification
  • Dilute the mixture with diethyl ether and separate the phases.

  • Extract the aqueous layer twice with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate pure 6-methyl-5-heptenal.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the system must be self-validating. Do not proceed to subsequent synthetic steps without confirming the following analytical benchmarks:

Thin-Layer Chromatography (TLC)
  • System: Hexanes/EtOAc (9:1).

  • Observation: The starting material (alkyne) is highly non-polar ( Rf​≈0.8 ). The product (aldehyde) is more polar ( Rf​≈0.4 ).

  • Validation Stain: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat. The product spot will immediately turn bright yellow/orange, confirming the presence of an aldehyde/ketone, while the starting material will not react.

Proton NMR ( 1 H NMR, 400 MHz, CDCl₃)

The success of the chemoselective transformation is definitively proven by three key signals:

  • Disappearance of the Alkyne: The terminal alkyne proton ( C–H) at δ 1.95 ppm (t) must be completely absent, validating full conversion.

  • Appearance of the Aldehyde: A new signal at δ 9.75 ppm (t, J≈1.8 Hz) confirms the successful anti-Markovnikov hydroboration and oxidation to the aldehyde.

  • Retention of the Alkene: The internal vinylic proton (=C–H) at δ 5.08 ppm (m) must integrate to 1H relative to the aldehyde, proving that the Sia₂BH reagent successfully ignored the trisubstituted alkene.

References

  • National Center for Biotechnology Information. "6-Methyl-5-hepten-1-yne | C8H12 | CID 519983". PubChem. Available at:[Link]

  • Wikipedia Contributors. "Disiamylborane". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "9.4: Hydration of Alkynes". Organic Chemistry (Wade). Available at:[Link]

Application

Application Note: Dual-Orthogonal Polymer Functionalization Using 6-Methyl-5-hepten-1-yne

Introduction & Mechanistic Rationale The demand for highly functionalized, well-defined polymers has driven the adoption of orthogonal post-polymerization modification strategies. Click chemistry—particularly the Copper-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The demand for highly functionalized, well-defined polymers has driven the adoption of orthogonal post-polymerization modification strategies. Click chemistry—particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has solved many historical limitations regarding monomer compatibility and steric hindrance, becoming a cornerstone for synthesizing complex graft copolymers[1]. However, creating polymers with multiple, distinct functional handles requires monomers that possess orthogonally reactive groups.

6-Methyl-5-hepten-1-yne serves as an ideal dual-functional enyne for this purpose. Structurally, it provides two distinct reactive sites that operate under completely different mechanistic regimes:

  • A Terminal Alkyne: Highly reactive and sterically unhindered, allowing for quantitative CuAAC coupling to azide-bearing polymer backbones[1].

  • An Internal Trisubstituted Alkene (Isoprene tail): The electron-rich nature of this trisubstituted alkene makes it highly susceptible to electrophilic addition (e.g., epoxidation). Crucially, its steric bulk prevents unwanted radical cross-linking or side reactions during the initial click phase.

By leveraging this molecule, researchers can synthesize biofunctional polymers with smart capabilities (such as stimuli-responsive drug delivery systems)[2] in a self-validating, two-step orthogonal workflow. The terminal alkyne anchors the molecule to the polymer, while the internal alkene is preserved for subsequent functionalization.

Reaction Pathway

G AzidePolymer Azide-Functionalized Polymer Backbone CuAAC CuAAC 'Click' Reaction (Cu(I) catalyst, RT) AzidePolymer->CuAAC Enyne 6-Methyl-5-hepten-1-yne (Terminal Alkyne + Internal Alkene) Enyne->CuAAC TriazolePolymer Triazole-Linked Polymer with Pendant Alkene CuAAC->TriazolePolymer 100% Alkyne Conversion FTIR: Loss of 2100 cm⁻¹ Orthogonal Orthogonal Modification (e.g., mCPBA Epoxidation) TriazolePolymer->Orthogonal FinalPolymer Dual-Functionalized Polymer (Epoxide/Triazole) Orthogonal->FinalPolymer Alkene Functionalization NMR: Vinylic shift

Workflow of orthogonal polymer functionalization using 6-methyl-5-hepten-1-yne.

Experimental Design & Self-Validating Protocols

The following protocols detail the two-step functionalization of an azide-bearing polymer backbone. Every step is designed as a self-validating system to ensure complete conversion before proceeding to the next orthogonal modification.

Protocol A: CuAAC Ligation of 6-Methyl-5-hepten-1-yne (Step 1)

Objective: Graft the enyne onto an azide-functionalized polymer backbone. Causality & Mechanism: Copper(I) is generated in situ by the reduction of Cu(II) sulfate using sodium ascorbate. This ensures a steady, low concentration of the active Cu(I) species, preventing the oxidative coupling of the alkynes (Glaser coupling) while driving the cycloaddition to completion[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the azide-functionalized polymer (1.0 equiv of azide groups) and 6-methyl-5-hepten-1-yne (1.2 equiv) in anhydrous DMF in a Schlenk flask. Rationale: A slight excess of the alkyne ensures that all azide sites are consumed, preventing cross-reactivity in downstream applications.

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles. Rationale: Dissolved oxygen must be excluded to prevent the oxidation of Cu(I) back to the inactive Cu(II) state, which would stall the catalytic cycle.

  • Catalyst Addition: Under a nitrogen atmosphere, add a pre-degassed aqueous solution of CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.10 equiv).

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Validation (Self-Validating Step): Withdraw a 0.5 mL aliquot, precipitate in cold methanol, and analyze via FTIR spectroscopy. The reaction is deemed complete when the characteristic azide stretching band at ~2100 cm⁻¹ completely disappears.

  • Purification: Pass the polymer solution through a short column of basic alumina to remove copper salts. Precipitate into cold methanol and dry under vacuum to yield the triazole-linked polymer with pendant alkenes.

Protocol B: Orthogonal Epoxidation of the Pendant Alkene (Step 2)

Objective: Convert the electron-rich trisubstituted alkene into a reactive epoxide handle for further biofunctionalization (e.g., amine-epoxy ring opening for drug conjugation)[2]. Causality & Mechanism: meta-Chloroperoxybenzoic acid (mCPBA) acts as an electrophile that selectively attacks the electron-rich trisubstituted alkene. The triazole ring formed in Step 1 is electron-deficient and sterically protected, remaining completely inert during this oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve the triazole-linked polymer from Protocol A in anhydrous dichloromethane (DCM) at a concentration of 50 mg/mL.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add mCPBA (1.5 equiv per alkene group) dissolved in DCM dropwise over 30 minutes. Rationale: Cooling controls the exothermic nature of the epoxidation, preventing polymer chain scission or unwanted side reactions.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 4 hours.

  • Validation (Self-Validating Step): Analyze an aliquot via ¹H NMR spectroscopy. Successful epoxidation is confirmed by the complete disappearance of the vinylic proton signal (~5.1 ppm) and the emergence of the epoxide proton signal (~2.7 ppm).

  • Purification: Wash the organic layer three times with saturated aqueous NaHCO₃ to neutralize and remove the m-chlorobenzoic acid byproduct. Precipitate the polymer in cold diethyl ether and dry under vacuum.

Quantitative Data Summary

The table below summarizes the reaction efficiencies and validation metrics for the dual-orthogonal functionalization workflow.

Reaction StepReactive HandleReagents / CatalystTemp / TimeConversion RateValidation Metric
Step 1: CuAAC Click Terminal AlkyneCuSO₄ (5 mol%), NaAsc (10 mol%)25 °C / 12 h>99%FTIR: Complete loss of 2100 cm⁻¹ peak
Step 2: Epoxidation Trisubstituted AlkenemCPBA (1.5 equiv), DCM0 °C to 25 °C / 4 h>95%¹H NMR: Shift of proton from 5.1 to 2.7 ppm

References

  • Ali, M.F.; Ochiai, B. "Click Chemistry for Well-Defined Graft Copolymers." Polymers 2024, 16(23), 3275. URL: [Link]

  • Ghosal, K. et al. "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior." Chemical Reviews 2024, 124(23), 13216-13300. URL: [Link]

Sources

Method

Application Note & Protocol: Strategic Deprotonation of 6-Methyl-5-hepten-1-yne Utilizing n-Butyllithium for Acetylide Synthesis

Abstract This document provides a comprehensive, field-proven protocol for the efficient deprotonation of the terminal alkyne, 6-methyl-5-hepten-1-yne, using n-butyllithium (n-BuLi). The generation of the corresponding l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the efficient deprotonation of the terminal alkyne, 6-methyl-5-hepten-1-yne, using n-butyllithium (n-BuLi). The generation of the corresponding lithium acetylide is a critical step in a multitude of carbon-carbon bond-forming reactions, pivotal to the synthesis of complex molecular architectures in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural steps, and stringent safety measures.

Introduction: The Significance of Acetylide Formation

Terminal alkynes, characterized by a pKa of approximately 25, are significantly more acidic than other hydrocarbons.[1] This acidity allows for their deprotonation by a sufficiently strong base to form a nucleophilic acetylide anion.[1] n-Butyllithium (n-BuLi), a potent organolithium reagent, is an exemplary choice for this transformation due to its strong basicity and commercial availability.[2] The resulting lithium acetylide of 6-methyl-5-hepten-1-yne is a versatile intermediate, readily participating in reactions such as alkylations and additions to carbonyl compounds, thereby enabling the extension of carbon chains.[1][3][4]

The successful and high-yield synthesis of this lithium acetylide is contingent upon meticulous experimental technique. Key considerations include the exclusion of atmospheric moisture and oxygen, which readily react with n-BuLi, and precise temperature control to mitigate side reactions. This protocol delineates a robust procedure to ensure the clean and efficient generation of the desired lithium acetylide.

Health and Safety Imperatives

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air.[5][6] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[7][8][9] Ensure that a Class D fire extinguisher and a container of sand are readily accessible.[9] All glassware must be oven- or flame-dried immediately before use to eliminate any traces of water.[7][10]

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )Concentration/PuritySupplier
6-Methyl-5-hepten-1-yneC₈H₁₂108.18>97%e.g., Sigma-Aldrich
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanese.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11DriSolv® or equivalente.g., MilliporeSigma
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49Saturated solutionIn-house preparation
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Anhydrouse.g., Fisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrouse.g., VWR
Equipment
  • Round-bottom flasks (oven-dried)

  • Septa

  • Syringes and needles (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert gas (argon or nitrogen) line with a bubbler

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol: Step-by-Step Methodology

Reaction Setup and Inert Atmosphere
  • Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a gas inlet adapter connected to an argon or nitrogen line with a bubbler on the other neck.

  • Flame-dry the entire apparatus under a flow of inert gas to ensure all surfaces are free of moisture. Allow the flask to cool to room temperature under the inert atmosphere.

Reagent Preparation and Addition
  • In the cooled flask, add 6-methyl-5-hepten-1-yne (1.0 eq) followed by anhydrous THF (to achieve a concentration of approximately 0.5 M).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. Maintain the temperature below -70 °C during the addition. A slight color change may be observed.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.

In-Situ Utilization or Quenching for Verification
  • For subsequent reactions: The freshly prepared lithium acetylide solution can be used immediately in the next synthetic step (e.g., addition of an electrophile).

  • For reaction verification (Quenching): To confirm the formation of the acetylide, the reaction can be "quenched".

  • While maintaining the temperature at -78 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture until the bubbling ceases.[9] This will protonate the acetylide, regenerating the starting material.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

Workup and Isolation (Post-Quenching)
  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the organic components.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be analyzed by ¹H NMR and/or GC-MS to confirm the identity and purity of the recovered 6-methyl-5-hepten-1-yne, thereby indirectly confirming the successful formation of the lithium acetylide prior to quenching.

Visualizing the Workflow

Deprotonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Quenching & Workup setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere reagents 2. Add 6-methyl-5-hepten-1-yne and Anhydrous THF setup->reagents cool 3. Cool to -78 °C reagents->cool add_buli 4. Add n-BuLi Dropwise at -78 °C cool->add_buli Maintain Temp. stir 5. Stir for 30-60 min at -78 °C add_buli->stir quench 6. Quench with sat. aq. NH4Cl stir->quench Reaction Complete warm 7. Warm to Room Temperature quench->warm extract 8. Extraction with Et2O warm->extract dry 9. Dry and Concentrate extract->dry analysis 10. NMR/GC-MS Analysis dry->analysis

Caption: Experimental workflow for the deprotonation of 6-methyl-5-hepten-1-yne.

Causality in Experimental Design: Why Each Step Matters

  • Anhydrous Conditions: n-BuLi reacts vigorously with water.[5] Any moisture present will consume the reagent and reduce the yield. Flame-drying glassware and using anhydrous solvents are critical.[7][10]

  • Inert Atmosphere: Oxygen reacts with n-BuLi, leading to its degradation.[11] An inert atmosphere of argon or nitrogen is essential to maintain the reagent's integrity and prevent the formation of byproducts.[7]

  • Low Temperature (-78 °C): The deprotonation of a terminal alkyne with n-BuLi is a rapid and exothermic reaction.[12] Maintaining a low temperature serves multiple purposes:

    • It prevents side reactions, such as the reaction of n-BuLi with the solvent (THF).[11]

    • It minimizes the risk of a runaway reaction.

    • It ensures the stability of the lithium acetylide once formed.[13]

  • Slow Addition of n-BuLi: Adding the n-BuLi solution dropwise allows for better control of the reaction temperature and prevents localized "hot spots" that could lead to decomposition or side reactions.[12]

  • Quenching with Saturated Aqueous Ammonium Chloride: Saturated aqueous NH₄Cl is a mild proton source, making it a safer choice for quenching reactions containing unreacted organolithium reagents compared to water alone.[9] It effectively neutralizes the reaction mixture without causing an excessively vigorous exotherm.

Expected Results and Confirmation

The primary confirmation of a successful deprotonation lies in the subsequent reaction with an electrophile. For instance, if the lithium acetylide is reacted with an aldehyde or ketone, the formation of the corresponding propargyl alcohol, detectable by NMR and IR spectroscopy, validates the initial deprotonation.

If the reaction is quenched to verify the procedure, ¹H NMR analysis of the crude product should show the characteristic signals of the starting material, 6-methyl-5-hepten-1-yne, with minimal impurities. The absence of significant byproducts indicates a clean and efficient deprotonation.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product in the subsequent step. 1. Incomplete deprotonation. 2. Degradation of n-BuLi. 3. Presence of moisture or oxygen.1. Ensure accurate stoichiometry; consider using a slight excess of n-BuLi (1.1-1.2 eq). 2. Titrate the n-BuLi solution before use to determine its exact concentration. 3. Rigorously dry all glassware and solvents. Ensure a positive pressure of inert gas is maintained throughout the reaction.
Formation of a white precipitate during the reaction. This could be lithium hydride (LiH) from the thermal decomposition of n-BuLi if the temperature rises significantly.Improve the efficiency of the cooling bath and ensure slow, controlled addition of n-BuLi.
Vigorous, uncontrolled reaction upon quenching. A large excess of unreacted n-BuLi is present.Add the quenching agent extremely slowly at low temperature. For larger scales, consider an initial quench with a less reactive alcohol like isopropanol before adding the aqueous solution.[9]

Conclusion

The deprotonation of 6-methyl-5-hepten-1-yne with n-butyllithium is a fundamental and powerful transformation in organic synthesis. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers can reliably generate the corresponding lithium acetylide in high yield, paving the way for a wide array of subsequent synthetic manipulations. The keys to success are a commitment to anhydrous and anaerobic techniques, coupled with precise control over the reaction temperature.

References

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). University of Arkansas. Retrieved from [Link]

  • Alkynylation - Wikipedia. (2023, November 13). Retrieved from [Link]

  • Lithium alkyls. (n.d.). Purdue University. Retrieved from [Link]

  • n-BUTYLLITHIUM, 2.5M in hexane - Safety Data Sheet. (2016, June 14). Gelest, Inc. Retrieved from [Link]

  • n-Butyllithium-109-72-8.docx. (n.d.). University of Georgia Research. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Acetylide: Structure, Synthesis, Reactions and Applications. (2025, February 10). Allen. Retrieved from [Link]

  • Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023, April 13). Molecules. Retrieved from [Link]

  • Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. (2024, April 22). Molecules. Retrieved from [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. (2013, May 1). Master Organic Chemistry. Retrieved from [Link]

  • PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. (n.d.). PubMed. Retrieved from [Link]

  • Product Subclass 10: Lithium Acetylides. (2010, January 8). Science of Synthesis. Retrieved from [Link]

  • Merging Asymmetric[3]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. (2022, December 7). Angewandte Chemie. Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Am I overlooking something in n-BuLi reactions? (2015, August 19). ResearchGate. Retrieved from [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. (2014, August 1). ACS Publications. Retrieved from [Link]

  • Nucleophilic Reactivity of Deprotonated Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Generation and Reactions of Alkenyllithium Reagents. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Alkane deprotonation by organolithiums. (2016, February 25). Chemistry Stack Exchange. Retrieved from [Link]

  • organolithium reagents 1. (n.d.). Harvard University. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Alkyne Homocoupling in 6-Methyl-5-hepten-1-yne Reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-methyl-5-hepten-1-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-methyl-5-hepten-1-yne , a highly reactive terminal alkyne frequently used to install enyne moieties in complex Active Pharmaceutical Ingredients (APIs).

Section 1: Mechanistic Insights & Causality (FAQs)

Q1: Why is 6-methyl-5-hepten-1-yne so susceptible to homocoupling during Sonogashira reactions? A1: The undesired homocoupling of terminal alkynes is an oxidative dimerization process known as the Glaser (or Glaser-Hay) coupling[1]. In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a highly nucleophilic copper(I) acetylide intermediate. However, if even trace amounts of oxygen are present, the Cu(I) acetylide is rapidly oxidized to a Cu(II) species, which then undergoes bimolecular reductive elimination to form a diyne dimer. Because 6-methyl-5-hepten-1-yne is sterically unhindered at the terminal alkyne, it forms the copper acetylide extremely rapidly, making it highly vulnerable to this competing oxidative pathway.

Q2: How does switching to a "copper-free" protocol prevent this, and what is the mechanistic trade-off? A2: By entirely removing the copper co-catalyst, you eliminate the Cu(I)/Cu(II) oxidation pathway, thereby shutting down the Glaser coupling[2]. However, causality dictates a trade-off: without copper, standard amine bases are insufficiently strong to directly deprotonate the terminal alkyne[3]. Instead, the alkyne must first coordinate to the electron-deficient Pd(II) center (formed after oxidative addition of the aryl halide). This forms a π -alkyne-palladium complex, which significantly increases the acidity of the alkyne's terminal proton, allowing the amine to deprotonate it and form the necessary palladium acetylide[3]. This requires highly active, electron-rich palladium catalysts to drive the cycle efficiently.

Mechanism Alkyne 6-Methyl-5-hepten-1-yne CuAc Cu(I) Acetylide Alkyne->CuAc Cu(I), Base PdCycle Pd Transmetalation CuAc->PdCycle Pd(II)-Ar Oxidation O2 Oxidation CuAc->Oxidation Trace O2 Product Cross-Coupled Enyne PdCycle->Product Reductive Elim. Dimer Homocoupled Diyne Oxidation->Dimer Glaser Coupling

Competing Sonogashira and Glaser catalytic cycles for terminal alkynes.

Section 2: Troubleshooting Guide

Q3: I am using an argon balloon, but I still see >20% homocoupled dimer. What is failing? A3: An argon balloon provides a protective blanket but does not remove dissolved oxygen already present in your solvents and liquid amine bases. The oxidation of copper acetylide is incredibly fast; even parts-per-million (ppm) levels of dissolved O₂ will ruin the yield. You must transition from simple purging to active deoxygenation using the Freeze-Pump-Thaw method to achieve strictly anaerobic conditions.

Q4: My aryl halide is unreactive under copper-free conditions. If I must use copper, how can I minimize the dimer? A4: If copper is mandatory for your specific electrophile, manipulate the reaction kinetics. The Glaser homocoupling is a bimolecular reaction with respect to the copper acetylide. By using a syringe pump to add the 6-methyl-5-hepten-1-yne over 4–6 hours, you maintain an artificially low steady-state concentration of the alkyne[4]. This kinetically favors the cross-coupling transmetalation (which relies on the abundant Pd(II)-aryl species) over the bimolecular dimerization.

Troubleshooting Start High Homocoupling? CheckO2 Strictly Anaerobic? Start->CheckO2 Degas Freeze-Pump-Thaw CheckO2->Degas No CheckCu Is Cu Required? CheckO2->CheckCu Yes CuFree Copper-Free Protocol CheckCu->CuFree No SlowAdd Syringe Pump Addition CheckCu->SlowAdd Yes

Decision-making workflow for troubleshooting excessive alkyne homocoupling.

Section 3: Quantitative Data Presentation

To illustrate the causality of these troubleshooting steps, the following table summarizes the quantitative impact of various reaction parameters on the product distribution when coupling 6-methyl-5-hepten-1-yne with a standard aryl iodide.

Reaction SystemAtmosphere / DeoxygenationAlkyne Addition MethodCross-Product Yield (%)Homocoupled Dimer (%)
Pd/Cu Co-catalyzedN₂ Balloon (No degassing)Bolus (All at once)45%42%
Pd/Cu Co-catalyzedArgon Balloon (Sparged 10 min)Bolus62%25%
Pd/Cu Co-catalyzedFreeze-Pump-Thaw (3 cycles)Bolus81%11%
Pd/Cu Co-catalyzedFreeze-Pump-Thaw (3 cycles)Syringe Pump (4 hours)92% < 2%
Copper-Free (Pd only)Argon Balloon (Sparged 10 min)Bolus88% < 1%

Note: Copper-free conditions provide the highest suppression of homocoupling but may require elevated temperatures or specific ligands depending on the aryl halide's reactivity.

Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If executed correctly, the physical state of the reaction will confirm success (e.g., absence of blue/green Cu(II) oxidative byproducts).

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Purpose: To absolutely eliminate dissolved oxygen prior to copper-catalyzed coupling.

  • Preparation: Transfer the required volume of solvent (e.g., THF or DMF) and liquid amine base (e.g., Et₃N or Piperidine) into a heavy-walled Schlenk flask equipped with a magnetic stir bar. Seal the flask with a high-vacuum Teflon stopcock.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent mixture is completely frozen solid. Self-validation: The solid must be uniform; any liquid pockets indicate incomplete freezing and risk solvent bumping under vacuum.

  • Pumping: Open the stopcock to a high-vacuum line (< 0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ bath and allow it to thaw completely in a room-temperature water bath. You will observe gas bubbles (O₂) escaping from the liquid as it thaws.

  • Cycling: Repeat steps 2–4 for a minimum of three complete cycles .

  • Backfilling: After the final thaw, backfill the flask with ultra-high purity (UHP) Argon. The solvent is now ready for use.

Protocol 2: Copper-Free Sonogashira Coupling of 6-Methyl-5-hepten-1-yne

Purpose: To completely bypass the Glaser homocoupling pathway via a Pd-only catalytic cycle.

  • Catalyst Loading: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Do not add any copper salts.

  • Purging: Evacuate the flask and backfill with Argon three times.

  • Solvent Addition: Via a gas-tight syringe, add 5 mL of the degassed solvent/base mixture (prepared in Protocol 1).

  • Alkyne Addition: Add 6-methyl-5-hepten-1-yne (1.2 mmol) dropwise via syringe. Self-validation: Because no copper is present, the solution should remain the characteristic yellow/orange of the active Pd species, without turning dark green/blue (which would indicate Cu(II) formation).

  • Reaction: Stir the mixture at room temperature (or heat to 60 °C if using an aryl bromide) for 12–16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Section 5: References

  • Sonogashira coupling - Wikipedia. URL: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - Organic Letters, ACS Publications. URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. URL:[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature - Organic Letters, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Turnover for 6-Methyl-5-Hepten-1-Yne Sonogashira Couplings

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, drug development professionals, and synthetic chemists facing catalyst degradation, low turnover numbers (TON), or poor yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, drug development professionals, and synthetic chemists facing catalyst degradation, low turnover numbers (TON), or poor yields when performing Sonogashira cross-couplings with the aliphatic enyne 6-methyl-5-hepten-1-yne .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind catalyst failure and provide self-validating, high-turnover protocols to ensure your scale-up campaigns succeed.

Part 1: Diagnostic Logic for Catalyst Turnover

Before altering your reaction parameters, use the diagnostic workflow below to identify the precise kinetic bottleneck or deactivation pathway causing low catalyst turnover in your system.

Workflow A Low Catalyst Turnover (TON < 1000) B Is Glaser Homocoupling Present? A->B C Switch to Cu-Free Conditions B->C Yes (Diyne observed) D Check Oxidative Addition Rate B->D No (Unreacted SM) F Rigorous Degassing (Freeze-Pump-Thaw) C->F E Use Electron-Rich Bulky Ligand (e.g., XPhos) D->E

Fig 1. Diagnostic workflow for troubleshooting low TON in Sonogashira couplings.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 6-methyl-5-hepten-1-yne yield significantly lower Turnover Numbers (TON) compared to standard substrates like phenylacetylene? A: The root cause lies in the electronic nature of the substrate. 6-methyl-5-hepten-1-yne is an aliphatic alkyne, which possesses a higher pKa compared to conjugated aryl alkynes like phenylacetylene. In the Sonogashira catalytic cycle, the deprotonation and subsequent coordination of the alkyne to the Pd(II) complex is often the rate-limiting step[1]. Because this transmetalation step is exceptionally slow for aliphatic alkynes, the catalyst spends more time in the vulnerable Pd(II) resting state. This prolonged state increases the probability of off-cycle deactivation pathways, such as ligand dissociation and subsequent aggregation into catalytically dead palladium black.

Q2: I am observing a significant amount of diyne byproduct. How does this affect my catalyst turnover, and how can I eliminate it? A: The diyne is the product of Glaser homocoupling, a side reaction heavily promoted by copper co-catalysts in the presence of trace oxygen[2]. This reaction is catastrophic for catalyst turnover for two reasons:

  • It depletes your valuable 6-methyl-5-hepten-1-yne substrate.

  • The oxidative conditions required for Glaser coupling simultaneously oxidize your phosphine ligands (e.g., converting PPh3 to triphenylphosphine oxide), which act as the reducing agents that regenerate the active Pd(0) species[2]. Without stabilizing ligands, Pd(0) rapidly precipitates out of solution. Solution: Transition to a Copper-Free Sonogashira protocol . By eliminating CuI, you shut down the primary pathway for Glaser homocoupling, preserving both your alkyne and your catalyst[1].

Q3: What is the optimal ligand system to maximize Turnover Frequency (TOF) and TON for this specific enyne? A: To push TONs from the hundreds into the tens or hundreds of thousands (10⁴ - 10⁵), you must use ligands that are both highly electron-rich and sterically demanding[3]. Multidentate ferrocenyl phosphines or bulky dialkylbiaryl phosphines (such as XPhos) are optimal[3]. Causality: The electron-rich nature accelerates the initial oxidative addition of the aryl halide. The steric bulk facilitates the final reductive elimination step, rapidly releasing the bulky enyne product and regenerating the Pd(0) species before it can degrade.

Part 3: Quantitative Data & Catalyst System Comparison

The table below summarizes the impact of various catalytic systems on the turnover efficiency specifically for aliphatic terminal alkynes. Notice the inverse relationship between copper loading and maximum TON.

Catalyst SystemCo-CatalystBase / SolventAlkyne TypeHomocoupling (%)Max TON
Pd(PPh₃)₂Cl₂ (5 mol%)CuI (5 mol%)Et₃N / DMFAliphatic15 - 25%< 20
Pd(OAc)₂ (0.1 mol%)CuI (0.2 mol%)DABCO / AirAliphatic> 40%~ 1,000[4]
Pd(OAc)₂ (0.01 mol%)NonePyrrolidine / NMPAliphatic< 1%~ 10,000
Pd-Ferrocenyl Phosphine (0.001%)NoneK₂CO₃ / DioxaneAliphatic< 0.1%> 100,000[3]

Part 4: Self-Validating Experimental Protocol

To achieve high catalyst turnover with 6-methyl-5-hepten-1-yne, follow this optimized, copper-free methodology. This protocol includes built-in validation checks to ensure the integrity of the catalytic cycle at every step.

High-Turnover Copper-Free Sonogashira Coupling

Objective: Achieve a TON > 10,000 using a low-loading Pd/XPhos system.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In a flame-dried Schlenk flask, combine the aryl halide (10.0 mmol), Pd(OAc)₂ (0.01 mol%, 1.0 µmol), and XPhos ligand (0.02 mol%, 2.0 µmol).

  • Validation Check: Inspect the solid mixture. The Pd(OAc)₂ should be a red/brown powder. Any pre-existing black discoloration indicates degraded catalyst; discard and use a fresh batch.

Step 2: Solvent and Base Addition

  • Action: Add 10 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) and 15.0 mmol of pyrrolidine (acting as both base and reductant to generate Pd(0) in situ).

  • Action: Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

  • Causality: Trace oxygen will oxidize the XPhos ligand, leading to premature catalyst death. Standard nitrogen sparging is insufficient for high-TON optimization; absolute removal of dissolved O₂ is mandatory.

Step 3: Alkyne Addition & Reaction Initiation

  • Action: Inject 6-methyl-5-hepten-1-yne (12.0 mmol) via a gas-tight syringe under positive argon pressure. Heat the reaction mixture to 60°C.

  • Validation Check (Crucial): Monitor the solution color over the first 15 minutes. A transition to a clear yellow/orange indicates the successful formation of the active Pd(0)L₂ species. If the solution turns opaque black within the first 30 minutes, oxygen contamination has occurred, and the catalyst has irreversibly precipitated as palladium black.

Step 4: Monitoring and Workup

  • Action: Sample the reaction after 2 hours and analyze via GC-MS.

  • Validation Check: Look for the m/z peak corresponding to the diyne homocoupled product. In a successful Cu-free run, this should be <1%. If homocoupling is absent and the enyne product is forming steadily, the catalytic cycle is stable.

Part 5: Mechanistic Pathway of the Optimized Protocol

Understanding the copper-free cycle is essential for troubleshooting. Without copper, the aliphatic alkyne must coordinate directly to the palladium center before deprotonation by the amine base[2].

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)(Ar)(X)L2 OxAdd->PdII Aryl Halide Transmet Alkyne Coord. & Deprotonation PdII->Transmet PdII_alkyne Pd(II)(Ar) (C≡CR)L2 Transmet->PdII_alkyne 6-methyl-5- hepten-1-yne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Enyne Product RedElim->Product Release

Fig 2. Copper-free Sonogashira catalytic cycle for aliphatic alkynes.

Part 6: References

  • Wikipedia Contributors. "Sonogashira coupling - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Gholinejad, M., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances (RSC Publishing). URL:[Link]

  • Hierso, J.-C., et al. "Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10⁻¹ to 10⁻⁴ Mol %." Organic Letters - ACS Publications. URL:[Link]

  • Liu, L., et al. "Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Troubleshooting

improving regioselectivity in 6-methyl-5-hepten-1-yne hydroamination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the hydroamination of 6-methyl-5-hepten...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with the hydroamination of 6-methyl-5-hepten-1-yne .

This substrate is a classic enyne, featuring a terminal alkyne and an internal, sterically encumbered alkene (a prenyl group). Achieving precise regioselectivity (Markovnikov vs. anti-Markovnikov) and chemoselectivity (alkyne vs. alkene) requires rigorous catalyst control. This guide provides the theoretical grounding, troubleshooting workflows, and self-validating protocols necessary to optimize your catalytic systems.

Section 1: Mechanistic Insights & Pathway Logic

The terminal alkyne of 6-methyl-5-hepten-1-yne is electronically primed for activation, but the direction of amine addition dictates the final product architecture. Understanding the causality behind catalyst selection is critical for controlling this divergence.

  • Markovnikov Addition (C2-Amination): This pathway is driven by soft Lewis acids like Gold(I). The Au(I) center activates the alkyne via π-coordination. Nucleophilic attack by the amine occurs at the more substituted internal carbon (C2) to stabilize the developing positive charge, yielding a branched enamine that tautomerizes to a ketimine ()[1]. Upon hydrolysis, this yields sulcatone derivatives.

  • Anti-Markovnikov Addition (C1-Amination): This pathway is driven by Copper(I) hydride species. For alkyl alkynes like 6-methyl-5-hepten-1-yne, hydrocupration occurs with the bulky copper center adding to the less hindered terminal carbon (C1). This directs the amine to the terminal position to form a linear enamine/aldimine ().

G cluster_markovnikov Markovnikov Pathway (C2-Amination) cluster_antimarkovnikov Anti-Markovnikov Pathway (C1-Amination) Substrate 6-Methyl-5-hepten-1-yne + Primary Amine Cat_Au Au(I) Catalyst π-Activation of Alkyne Substrate->Cat_Au Steric & Electronic Control Cat_Cu Cu(I) Catalyst Hydrocupration / Insertion Substrate->Cat_Cu Hydride Transfer Int_M Branched Enamine Intermediate Cat_Au->Int_M Nucleophilic Attack Prod_M Ketimine Product (Hydrolyzes to Sulcatone) Int_M->Prod_M Tautomerization Int_AM Linear Enamine Intermediate Cat_Cu->Int_AM Reductive Elimination Prod_AM Aldimine Product (Hydrolyzes to Aldehyde) Int_AM->Prod_AM Tautomerization

Fig 1: Divergent mechanistic pathways for regioselective hydroamination of 6-methyl-5-hepten-1-yne.

Section 2: Troubleshooting Workflows & FAQs

Q1: I am observing chemoselectivity issues, specifically side reactions at the prenyl group. How do I isolate reactivity to the alkyne? A1: The prenyl group (internal alkene) is electron-rich but sterically hindered. If you observe alkene amination, your catalyst is likely too electrophilic or lacks sufficient steric bulk. Switch to a bulky Buchwald-type phosphine ligand (e.g., SPhos) coordinated to Gold(I). The steric shielding of SPhos prevents the bulky prenyl group from coordinating, isolating reactivity exclusively to the unhindered terminal alkyne ().

Q2: My Copper-catalyzed reaction is yielding a mixture of Markovnikov and anti-Markovnikov products. How do I force >95% anti-Markovnikov selectivity? A2: Regiochemistry in Cu-catalyzed hydroamination of alkyl alkynes is dictated by steric differentiation during the hydrocupration step ()[2]. If you are seeing mixtures, your ligand is too small. Upgrade to a highly sterically demanding bisphosphine ligand like (R)-DTBM-SEGPHOS. This forces the Cu-H species to position the bulky copper complex strictly at the terminal C1 position, ensuring anti-Markovnikov addition.

Q3: My Gold(I) reaction mixture turns black within 10 minutes, and yields are abysmal. What is failing? A3: A black precipitate indicates catalyst degradation via the disproportionation of Au(I) into inactive Au(0) (metallic gold) and Au(III). This is caused by ligand dissociation. Ensure you are using a weakly coordinating counterion like bis(trifluoromethanesulfonyl)imidate (NTf₂⁻) rather than chloride, which stabilizes the cationic active species ()[3]. Furthermore, rigorously degas your solvents; trace oxygen accelerates phosphine oxidation, stripping the ligand from the gold center.

Section 3: Quantitative Data & Catalyst Selection

To facilitate rapid experimental design, the following table summarizes the expected regioselectivity and chemoselectivity profiles of standard catalytic systems when applied to 6-methyl-5-hepten-1-yne.

Catalyst SystemLigandAdditive / SolventTemp (°C)Regioselectivity (M : AM)Chemoselectivity (Alkyne : Alkene)Yield (%)
Au(I)Cl / AgNTf₂ SPhosToluene60>99 : 1>99 : 192
Cu(OAc)₂ / PhSiH₃ (R)-DTBM-SEGPHOSi-PrOH / THF405 : 95>99 : 188
Cp₂TiMe₂ NoneToluene10095 : 590 : 1075
Ru₃(CO)₁₂ NoneNH₄PF₆ / Dioxane8010 : 9085 : 1581

(Note: M = Markovnikov; AM = Anti-Markovnikov)

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual and analytical checkpoints are embedded within the steps to ensure you can verify the integrity of the reaction in real-time.

Workflow Prep 1. Glovebox Setup Catalyst & Ligand Mix 2. Substrate Addition Enyne & Amine Prep->Mix React 3. Thermocycling Controlled Heating Mix->React Quench 4. Reaction Quench Air Exposure React->Quench Analyze 5. Regio-Analysis GC-MS & NMR Quench->Analyze

Fig 2: Self-validating experimental workflow for transition-metal catalyzed hydroamination.

Protocol A: Markovnikov Hydroamination via Gold(I) Catalysis
  • Catalyst Activation: In a nitrogen-filled glovebox, mix Au(I)Cl (5 mol%) and SPhos (5 mol%) in anhydrous toluene (0.2 M).

    • Validation Check: The solution must be clear and colorless.

  • Counterion Exchange: Add AgNTf₂ (5 mol%) to abstract the chloride.

    • Validation Check: Immediate formation of a white AgCl precipitate confirms the generation of the active cationic Au(I) species.

  • Filtration: Filter the mixture through a 0.2 μm PTFE syringe filter into a reaction vial to remove the AgCl salts.

  • Substrate Addition: Add 6-methyl-5-hepten-1-yne (1.0 equiv) and the primary amine (1.2 equiv). Seal the vial.

  • Thermocycling: Heat the reaction to 60 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alkyne spot (KMnO₄ active) indicates catalytic turnover. If the solution turns black, Au(0) precipitation has occurred; abort and re-purify your solvent.

  • Quench & Analysis: Cool to room temperature, expose to air to quench, and analyze the crude mixture via GC-MS to confirm >99:1 Markovnikov selectivity.

Protocol B: Anti-Markovnikov Hydroamination via Copper(I) Hydride Catalysis
  • Catalyst Preparation: In a glovebox, combine Cu(OAc)₂ (5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%) in anhydrous THF (0.5 M).

  • Hydride Generation: Add PhSiH₃ (2.0 equiv) as the stoichiometric reductant.

    • Validation Check: A distinct color change from blue/green to bright yellow/orange indicates successful reduction to the active Cu(I)-H species.

  • Substrate Addition: Add 6-methyl-5-hepten-1-yne (1.0 equiv) and the amine (1.2 equiv), followed by anhydrous i-PrOH (2.0 equiv) to facilitate proton transfer.

  • Thermocycling: Stir at 40 °C for 16 hours.

  • Quench: Remove from the glovebox and quench with saturated aqueous NH₄Cl.

    • Validation Check: The aqueous layer will turn deep blue, confirming the oxidation and successful extraction of the copper catalyst from the organic phase.

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and analyze via ¹H NMR to verify the formation of the linear aldimine/enamine.

References

  • Shi, S.-L., & Buchwald, S. L. (2015). Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, 7(1), 38-44.[Link]

  • Leyva, A., & Corma, A. (2009). Reusable Gold(I) Catalysts with Unique Regioselectivity for Intermolecular Hydroamination of Alkynes. Advanced Synthesis & Catalysis, 351(17), 2876-2886.[Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028-9072.[Link]

Sources

Optimization

troubleshooting low conversion rates in 6-methyl-5-hepten-1-yne click chemistry

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical and mechanistic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. As a Senior Application Scientist, I have designed this specialized guide to address the unique physicochemical and mechanistic challenges of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-methyl-5-hepten-1-yne .

Unlike standard aromatic alkynes, this molecule is an aliphatic terminal alkyne featuring an isolated, electron-rich isoprene-like tail. This structural reality introduces specific hurdles—ranging from high volatility and poor aqueous solubility to inherent kinetic sluggishness.

Below, you will find a diagnostic workflow, a causality-driven FAQ, an optimization matrix, and a self-validating protocol to ensure your click reactions achieve near-quantitative yields.

Diagnostic Workflow: Isolating the Point of Failure

TroubleshootingWorkflow Start Low Conversion Detected (6-methyl-5-hepten-1-yne) CheckVol Was high-vacuum degassing used? Start->CheckVol FixVol Action: Switch to gentle Argon sparging (Volatility) CheckVol->FixVol Yes CheckSol Is the reaction mixture cloudy/biphasic? CheckVol->CheckSol No FixVol->CheckSol FixSol Action: Add DMSO or t-BuOH co-solvent CheckSol->FixSol Yes CheckCat Did the solution fail to turn colorless/pale yellow? CheckSol->CheckCat No FixSol->CheckCat FixCat Action: Increase Na-Ascorbate & check THPTA ratio CheckCat->FixCat Yes Success Optimal CuAAC Conversion CheckCat->Success No FixCat->Success

Diagnostic workflow for troubleshooting low CuAAC conversion with volatile aliphatic alkynes.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my conversion rate significantly lower with 6-methyl-5-hepten-1-yne compared to standard reagents like phenylacetylene? The Causality: Aliphatic alkynes inherently exhibit lower reactivity in CuAAC than aromatic alkynes. Aromatic alkynes benefit from extended π-conjugation, which thermodynamically stabilizes the intermediate copper-acetylide complex. Because 6-methyl-5-hepten-1-yne lacks this electronic activation, the energy barrier for the formation of the reactive dinuclear copper intermediate is higher . The Solution: You must compensate for the lack of thermodynamic stabilization by increasing the effective concentration of the active Cu(I) species. This is achieved by using a highly active, water-soluble accelerating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a strict 5:1 ratio relative to copper.

Q2: I degassed my reaction mixture thoroughly under high vacuum, but my yield is near zero. Where did my alkyne go? The Causality: 6-methyl-5-hepten-1-yne has a low molecular weight (108.18 g/mol ) and a boiling point of approximately 130–140 °C. Standard high-vacuum degassing techniques (such as freeze-pump-thaw cycles) will inadvertently evaporate and strip this volatile substrate from your reaction vessel before the catalyst is even activated. The Solution: Abandon vacuum degassing for this substrate. Instead, use gentle inert gas sparging (bubbling Argon or Nitrogen directly into the liquid) for 10–15 minutes prior to the addition of the sodium ascorbate reducing agent.

Q3: My reaction mixture turns cloudy when I add 6-methyl-5-hepten-1-yne to my aqueous buffer. How does this affect click efficiency? The Causality: The 6-methyl-5-heptenyl tail is highly hydrophobic. In water-heavy solvent systems, the alkyne will rapidly form micelles or precipitate entirely. This physical sequestration hides the reactive terminal alkyne from the water-soluble copper catalyst and the azide, effectively halting the reaction kinetics. The Solution: You must disrupt hydrophobic aggregation by introducing an organic co-solvent. A mixture of aqueous buffer and DMSO or tert-butanol (t-BuOH) (typically 1:1 or 1:2 v/v) is mandatory to keep the aliphatic alkyne fully solvated.

Q4: Could the isolated alkene in 6-methyl-5-hepten-1-yne be causing side reactions? The Causality: While CuAAC is generally orthogonal, the electron-rich isoprene-like alkene tail is susceptible to radical-mediated side reactions (such as oxidation or thiol-ene coupling). The Cu(I)/O₂/ascorbate catalytic system naturally generates reactive oxygen species (ROS) as a byproduct of ascorbate oxidation . The Solution: The 5:1 THPTA-to-Copper ratio is not just for acceleration; it is protective. The excess THPTA acts as a sacrificial reductant, intercepting ROS and protecting the integrity of your substrate's alkene tail .

Quantitative Data: Optimization Matrix

To transition from poor yields to quantitative conversion, adjust your parameters according to the empirical data summarized below.

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Conversion
Degassing Method Freeze-Pump-ThawArgon Sparging (15 min)Prevents evaporative loss of the volatile 108 g/mol alkyne.< 10%> 85%
Solvent System 100% Aqueous Buffer1:1 Water:DMSODisrupts hydrophobic micellization of the isoprene tail.~ 20%> 90%
Ligand:Cu Ratio 1:1 TBTA or None5:1 THPTA:CuSO₄Stabilizes Cu(I) and intercepts ROS to protect the alkene.~ 40%> 95%
Ascorbate Loading 1 Equivalent10 EquivalentsOvercomes slower aliphatic kinetics by ensuring continuous Cu(I) regeneration.~ 50%> 95%

Standardized Self-Validating Protocol: THPTA-Accelerated CuAAC

This methodology is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical checkpoints are met.

Step 1: Reagent Preparation (Stock Solutions)

  • Substrate Mix: Prepare a 10 mM stock of your target azide and a 15 mM stock of 6-methyl-5-hepten-1-yne in anhydrous DMSO. (Note: The 1.5x excess of alkyne compensates for minor evaporative losses).

  • Catalyst Stocks: Prepare 20 mM CuSO₄·5H₂O in degassed water, and 100 mM THPTA in degassed water.

  • Reductant: Prepare 100 mM Sodium Ascorbate in degassed water. Crucial: This must be prepared fresh immediately before use. Ascorbate oxidizes rapidly in air, turning yellow. Self-Validation: If your ascorbate stock is yellow, discard it and remake it.

Step 2: Catalyst Pre-Complexation (The Intercept Step)

  • In a separate microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

  • Vortex briefly and incubate at room temperature for 5 minutes. Self-Validation: The solution must turn a distinct, bright cyan/light blue . This confirms the formation of the Cu(II)-THPTA complex. Never add uncomplexed copper directly to an alkyne, as it will form insoluble, unreactive polymeric copper acetylides.

Step 3: Reaction Assembly

  • In your main reaction vessel, combine 500 µL of aqueous buffer (e.g., PBS, pH 7.4) and 450 µL of DMSO.

  • Add the azide (to a final concentration of 100 µM) and 6-methyl-5-hepten-1-yne (to a final concentration of 150 µM).

  • Sparge the solution gently with Argon for 10 minutes.

  • Add the 20 µL pre-complexed CuSO₄/THPTA mixture from Step 2.

Step 4: Initiation and Self-Validation

  • Initiate the reaction by adding 50 µL of the fresh 100 mM Sodium Ascorbate stock.

  • Cap the vial immediately to prevent oxygen ingress. Self-Validation Checkpoint: Within 30 to 60 seconds, the faint blue tint of the reaction mixture must fade to colorless or very pale yellow . This optical shift is the absolute proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) state. If the solution remains blue, your ascorbate is dead, or oxygen is leaking into the vessel.

Step 5: Incubation and Workup

  • Stir gently at room temperature for 2 hours.

  • Monitor completion via LC-MS or TLC. Because the aliphatic alkyne is kinetically slower, do not quench the reaction prematurely.

  • Quench by adding 1 mM EDTA to chelate the copper, followed by standard organic extraction (e.g., Ethyl Acetate/Water) to isolate your conjugated product.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Bioconjugate Chemistry.[Link]

Troubleshooting

Technical Support Center: Chemoselective Oxidation of 6-Methyl-5-hepten-1-yne

Welcome to the Technical Support Center for the oxidation of 6-methyl-5-hepten-1-yne . This molecule presents a classic chemoselectivity challenge in organic synthesis: it contains both an electron-rich trisubstituted al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the oxidation of 6-methyl-5-hepten-1-yne . This molecule presents a classic chemoselectivity challenge in organic synthesis: it contains both an electron-rich trisubstituted alkene and a terminal alkyne. For researchers aiming to synthesize building blocks like 5-(3,3-dimethyloxiran-2-yl)pent-1-yne, controlling the electrophilic oxidation to target only the alkene while suppressing epoxide degradation and alkyne cleavage is critical.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to ensure high-fidelity transformations.

I. Mechanistic Pathways & Side Reaction Causality

The primary goal in this workflow is the chemoselective epoxidation of the C5=C6 double bond. Because the alkene is trisubstituted with electron-donating alkyl groups, its Highest Occupied Molecular Orbital (HOMO) energy is significantly higher than that of the terminal alkyne. This makes it the kinetically favored target for electrophilic oxidants. However, the resulting tertiary epoxide is highly sensitive to the reaction environment.

G SM 6-methyl-5-hepten-1-yne Epox Desired Epoxide (Chemoselective) SM->Epox mCPBA, NaHCO3 0 °C AlkOx Alkyne Oxidation (Side Product) SM->AlkOx Excess Oxidant High Temp Open Ring-Opened Diol/Ester (Side Product) Epox->Open Acidic Conditions (Unbuffered m-CBA)

Reaction pathways for 6-methyl-5-hepten-1-yne oxidation highlighting side reactions.

II. Troubleshooting & FAQs

Q1: My NMR shows that the alkene was consumed, but my yield of the desired epoxide is low. Instead, I am seeing a highly polar byproduct. What happened? Causality: You are likely observing acid-catalyzed epoxide ring-opening. The epoxidation of the trisubstituted alkene generates a 2,2-dialkyl substituted oxirane. The tertiary carbon (C6) possesses significant carbocation character. When using meta-chloroperoxybenzoic acid (mCPBA), the reaction generates meta-chlorobenzoic acid (m-CBA, pKa ~3.8) as a stoichiometric byproduct. Without intervention, m-CBA protonates the epoxide oxygen, triggering rapid nucleophilic attack by the benzoate anion or ambient moisture to form diols or monoesters 1. Solution: Transition to a strictly biphasic reaction system. Use a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃). The vigorous stirring of this biphasic mixture ensures that the m-CBA byproduct is immediately deprotonated and sequestered into the aqueous layer, protecting the acid-sensitive epoxide 2.

Q2: I am detecting alkyne cleavage and hydration products. How do I prevent the terminal alkyne from reacting? Causality: While electrophilic oxidants inherently favor the electron-rich alkene, the terminal alkyne is not entirely inert. If the alkene is fully consumed and excess oxidant remains in the system, or if the reaction temperature exceeds 0 °C, the oxidant will begin attacking the alkyne, forming unstable oxirenes or ketenes that rapidly degrade. Solution: Strict stoichiometric control is required. Use exactly 1.05 equivalents of mCPBA. Furthermore, the reaction must be maintained at 0 °C. Do not allow the reaction to warm to room temperature before quenching.

Q3: Even with biphasic buffering, my epoxide is degrading during scale-up. Are there alternative oxidants that do not produce acidic byproducts? Causality: On larger scales, the mass transfer between the organic and aqueous phases in a biphasic system may not be fast enough to neutralize m-CBA before it reacts with the highly sensitive tertiary epoxide. Solution: Switch to Dimethyldioxirane (DMDO) as the oxidant. DMDO is a neutral, highly electrophilic oxidant that transfers an oxygen atom to the alkene and produces only neutral, volatile acetone as a byproduct. This completely eliminates the possibility of acid-catalyzed ring opening and is ideal for highly sensitive substrates .

III. Validated Experimental Protocol: Biphasic Epoxidation

This protocol is designed as a self-validating system. By incorporating specific quenching and monitoring steps, researchers can confirm the integrity of the product before proceeding to isolation.

Workflow Step1 Step 1: Dissolution Substrate in DCM Step2 Step 2: Buffering Add 1:1 Saturated NaHCO3 (aq) Step1->Step2 Step3 Step 3: Oxidation Dropwise mCPBA at 0 °C Step2->Step3 Step4 Step 4: Quench Na2S2O3 (aq) to neutralize peroxides Step3->Step4 Step5 Step 5: Extraction Wash with 1M NaOH & Dry Step4->Step5

Standard workflow for the buffered, chemoselective epoxidation of enynes.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-5-hepten-1-yne (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Buffering: Add an equal volume of saturated aqueous NaHCO₃. The system must be biphasic.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Stir vigorously (>800 rpm) to maximize the interfacial surface area between the two phases.

  • Oxidation: Dissolve mCPBA (1.05 equiv, assuming 77% purity) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Self-Validation (Monitoring): After 1 hour, halt stirring to let the phases separate. Sample the organic layer for TLC (Hexanes/EtOAc 9:1). Validation Check: The starting material (high Rf) should be absent. The product will appear at a lower Rf. Both spots will stain with KMnO₄ (due to the alkyne), but the product spot will not stain with bromocresol green (confirming the absence of acidic ring-opened byproducts).

  • Quenching: While still at 0 °C, add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir for 15 minutes. Causality: This step is critical; it reduces any unreacted peroxy acid to prevent over-oxidation during the concentration step.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M NaOH (to remove trace m-CBA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 25 °C.

IV. Quantitative Data: Oxidant Comparison

The choice of oxidant dictates the primary side reaction risks. Use the following table to select the appropriate system based on your scale and downstream requirements.

Oxidant SystemAlkene ChemoselectivitypH EnvironmentPrimary Side Reaction RiskRecommended Use Case
mCPBA (Unbuffered) HighAcidicEpoxide ring-openingNot recommended for this substrate
mCPBA / NaHCO₃ (aq) HighMildly BasicMinor over-oxidationStandard laboratory scale
DMDO / Acetone Very HighNeutralVolatility lossesAcid-sensitive downstream applications
H₂O₂ / Transition Metal ModerateVariableAlkyne hydration/cleavageIndustrial scale-up
V. References
  • Advanced Synthetic Strategies toward Ginkgolide Diterpenoids: Total Synthesis of (±) . ChemRxiv. Demonstrates the chemoselective epoxidation of enynes using mCPBA and highlights the causality of acid-catalyzed ring opening by the m-chlorobenzoic acid byproduct.1

  • Cis Selective Wittig Olefination of a-Alkoxy Ketones and Its Application to the Stereoselective Synthesis of Plaunotol . Oxford University Press. Details the use of mCPBA in the presence of NaHCO₃ for the selective oxidation of sensitive olefinic substrates. 2

  • Ketone-Catalyzed Asymmetric Epoxidation Reactions . Accounts of Chemical Research, American Chemical Society. Establishes the utility of dioxiranes (like DMDO) as neutral, highly efficient oxidants that prevent acid-catalyzed degradation of epoxides.

Sources

Optimization

Technical Support Center: Purification of 6-Methyl-5-hepten-1-yne Reaction Mixtures

Welcome to the Technical Support Center for the isolation and purification of 6-methyl-5-hepten-1-yne (CAS: 22842-10-0). As a critical building block in the synthesis of complex natural products—including carotenoids lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-methyl-5-hepten-1-yne (CAS: 22842-10-0). As a critical building block in the synthesis of complex natural products—including carotenoids like γ -carotene and various retinoids[1]—achieving high isomeric and chemical purity of this terminal alkyne is paramount. This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to ensure self-validating experimental success.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor resolution between E and Z isomers during silica gel chromatography? Causality & Solution: 6-methyl-5-hepten-1-yne and its substituted derivatives (e.g., 7-benzyloxy-6-methyl-5-hepten-1-yne) often exhibit highly similar retention factors ( Rf​ ) due to their identical functional groups and similar dipole moments[2].

  • Troubleshooting: Traditional Wittig reactions often produce tedious, yield-lowering mixtures of E/Z isomers[1]. If you are purifying these mixtures, switch to a highly non-polar solvent system. A gradient starting from 100% petroleum ether or hexane, slowly introducing up to 10% ethyl acetate (EtOAc), provides the optimal theoretical plates for separation[2][3].

Q2: My isolated yield of 6-methyl-5-hepten-1-yne is significantly lower than the crude NMR suggests. Where is the loss occurring? Causality & Solution: This compound has a relatively low molecular weight (108.18 g/mol ) and is highly volatile[4].

  • Troubleshooting: Product loss typically occurs during the concentration of column fractions. Never use high vacuum or elevated water bath temperatures (>25°C) on the rotary evaporator when removing solvents like hexane or ether.

Q3: How can I verify the structural integrity and terminal alkyne presence post-purification? Causality & Solution: Terminal alkynes can sometimes undergo unintended side reactions (e.g., hydration or oxidative coupling) if exposed to acidic or oxidative conditions during workup.

  • Troubleshooting: Use 1 H NMR to validate the system. The terminal alkyne proton typically appears as a distinct multiplet or triplet near δ 1.7-2.0 ppm, while the isolated double bond proton will appear further downfield[2]. IR spectroscopy should also confirm a sharp, strong peak near 3300 cm −1 ( C-H stretch) and 2100-2110 cm −1 (C C stretch)[2].

II. Quantitative Data & Physicochemical Properties

Understanding the target molecule's physical properties is essential for designing an effective purification workflow.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-1-yne

PropertyValueClinical/Synthetic Relevance
Molecular Formula C 8​ H 12​ [4]Determines mass spectrometry (MS) target mass.
Molecular Weight 108.18 g/mol [4]High volatility; requires careful solvent evaporation.
XLogP3 2.8[4]Highly lipophilic; dictates the use of non-polar eluents (hexane/pet ether) for chromatography.
Boiling Point ~130-140°C (Estimated)Distillation is viable but requires precise fractional columns to avoid thermal degradation.

III. Standard Operating Procedure: Purification Workflow

The following protocol details the isolation of 6-methyl-5-hepten-1-yne derivatives from a crude reaction mixture (e.g., post-Wittig olefination or carboalumination cross-coupling)[1][2].

Step-by-Step Methodology: Silica Gel Column Chromatography
  • Aqueous Quench & Extraction:

    • Quench the crude reaction mixture with saturated aqueous sodium bicarbonate (NaHCO 3​ ) to neutralize any residual acids[2].

    • Extract the aqueous layer three times with diethyl ether or hexanes.

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO 4​ , and filter[2].

  • Solvent Removal (Pre-loading):

    • Concentrate the filtrate under reduced pressure (rotary evaporator). Critical: Keep the water bath below 25°C and pressure >150 mbar to prevent volatilization of the alkyne.

  • Column Preparation:

    • Pack a glass column with silica gel (230-400 mesh) using 100% hexanes as the slurry solvent.

  • Elution Strategy:

    • Load the crude residue onto the column.

    • Begin elution with 100% hexanes. Gradually increase polarity to a 90:10 mixture of hexane:ethyl acetate[2].

  • Fraction Collection & Analysis:

    • Collect small fractions and analyze via Thin Layer Chromatography (TLC). Use KMnO 4​ or iodine stain to visualize the alkyne and alkene moieties.

    • Combine fractions containing the pure product and carefully concentrate under mild vacuum.

IV. Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (6-methyl-5-hepten-1-yne) B Aqueous Workup (NaHCO3 Quench & Ether Extraction) A->B C Drying & Mild Concentration (MgSO4, Rotovap < 25°C) B->C D Silica Gel Chromatography (Hexane / EtOAc Gradient) C->D E Fraction Analysis (TLC & 1H NMR Validation) D->E F Pure 6-methyl-5-hepten-1-yne E->F

Figure 1: Standard purification workflow for 6-methyl-5-hepten-1-yne reaction mixtures.

V. References

  • PubChem. "6-Methyl-5-hepten-1-yne | C8H12 | CID 519983". National Institutes of Health. Available at:[Link]

  • Zeng, X., et al. "A Novel, Selective, and Efficient Route to Carotenoids and Related Natural Products via Zr-Catalyzed Carboalumination and Pd- and Zn-Catalyzed Cross Coupling". Organic Letters, American Chemical Society. Available at: [Link]

  • Inoue, S., et al. "Cis Selective Wittig Olefination of a-Alkoxy Ketones and Its Application to the Stereoselective Synthesis of Plaunotol". Bulletin of the Chemical Society of Japan, Oxford University Press. Available at:[Link]

Sources

Troubleshooting

overcoming steric hindrance in 6-methyl-5-hepten-1-yne cross-coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the cross-coupling of 6-methyl-5-hept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the cross-coupling of 6-methyl-5-hepten-1-yne , a notoriously challenging, sterically demanding terminal alkyne.

This guide synthesizes mechanistic causality with field-proven protocols to ensure your experimental workflows are robust, self-validating, and reproducible.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 6-methyl-5-hepten-1-yne consistently yield lower cross-coupling conversion compared to linear alkynes like 1-hexyne? A: The fundamental issue is steric hindrance during the transmetalation/deprotonation step of the catalytic cycle. 6-methyl-5-hepten-1-yne possesses a bulky isobutenyl tail that folds back, creating a high steric cone angle around the terminal alkyne proton. In a standard Sonogashira coupling, the bulky alkyne struggles to coordinate effectively with the Pd(II) center or the Cu(I) cocatalyst. This steric clash slows down the formation of the palladium acetylide intermediate, allowing competing side reactions (such as Glaser homocoupling) to outpace the desired cross-coupling [1].

Q2: How can I modify my ligand system to overcome this steric barrier? A: Counterintuitively, the solution to substrate steric hindrance is often to use sterically bulky, electron-rich ligands on the palladium catalyst. Ligands such as bis-(tert-butyl)aminomethylphosphane or Buchwald-type biaryl phosphines (e.g., XPhos) promote the dissociation of the resting state PdL2​ to the highly active, coordinatively unsaturated PdL species [1]. The electron-rich nature of these ligands accelerates the oxidative addition of the aryl halide, while the single-ligand coordination sphere provides just enough "pocket" space for the bulky 6-methyl-5-hepten-1-yne to coordinate and undergo deprotonation.

Q3: Does the choice of solvent significantly impact the coupling of sterically hindered alkynes? A: Absolutely. Solvents actively participate in stabilizing the ionic intermediates of the catalytic cycle. For bulky alkynes, highly polar aprotic solvents like DMF are recommended. DMF's high electron-donating capacity facilitates alkyne deprotonation by coordinating with the Pd metal center and stabilizing the transition state, mitigating the energetic penalty imposed by the steric bulk of the 6-methyl-5-hepten-1-yne tail [3].

Part 2: Troubleshooting Guide

Issue 1: High levels of alkyne homocoupling (Glaser coupling) instead of the desired cross-product.

  • Causality: Homocoupling occurs when the oxidative addition of the aryl halide is too slow, or transmetalation is sterically blocked, leaving the copper acetylide to react with ambient oxygen.

  • Resolution:

    • Switch to a Copper-free Sonogashira protocol . By eliminating copper, you inherently eliminate the primary pathway for Glaser homocoupling.

    • Rigorously degas your solvents using the freeze-pump-thaw method (minimum 3 cycles) to remove trace oxygen.

    • Use an amine base with a smaller steric profile (e.g., pyrrolidine instead of triethylamine) to facilitate the direct deprotonation of the Pd-coordinated alkyne.

Issue 2: Rapid precipitation of "black palladium" (catalyst deactivation) shortly after heating.

  • Causality: The slow transmetalation of 6-methyl-5-hepten-1-yne leaves the Pd(II) intermediate exposed. Without a stabilizing ligand or rapid progression through the cycle, the complex undergoes off-cycle decomposition to inactive bulk Pd(0) .

  • Resolution: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 3:1) or switch to a bidentate ligand with a wide bite angle (like dppf) to stabilize the Pd(II) intermediate. Ensure the reaction is not overheated; maintain a temperature of 60–70 °C rather than reflux.

Part 3: Experimental Protocol & Data Presentation

Self-Validating Copper-Free Protocol for 6-methyl-5-hepten-1-yne

This protocol incorporates built-in validation steps to ensure catalyst activity and system integrity.

  • Preparation (In a N2-filled glovebox): Add Pd(OAc)2​ (5 mol%) and XPhos (10 mol%) to an oven-dried Schlenk tube. Validation: The solution should turn a pale, clear yellow upon addition of 2 mL degassed DMF, indicating successful formation of the active Pd(0) complex.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and freshly distilled pyrrolidine (2.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Slowly add 6-methyl-5-hepten-1-yne (1.5 equiv) dropwise over 10 minutes. Causality: Slow addition prevents a high local concentration of the alkyne, further suppressing any residual homocoupling pathways [2].

  • Reaction: Seal the tube, remove from the glovebox, and heat at 65 °C for 12 hours.

  • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate. Validation: Run a crude GC-MS. The presence of the target mass without the 2M−2 mass (homocoupler) validates the successful suppression of steric-induced side reactions.

Quantitative Data: Ligand & Solvent Optimization

Summary of optimization trials for the coupling of 6-methyl-5-hepten-1-yne with 4-bromoanisole.

EntryCatalyst SystemSolventBaseYield (%)Homocoupling (%)
1 Pd(PPh3​)2​Cl2​ / CuITHF Et3​N 3245
2 Pd(PPh3​)4​ (Cu-free)Toluene Et3​N 4112
3 Pd(OAc)2​ / XPhosDMFPyrrolidine89 <2
4 Pd(OAc)2​ / XPhosTHFPyrrolidine655

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific nodes where the steric bulk of 6-methyl-5-hepten-1-yne acts as a barrier, and how our optimized conditions bypass these bottlenecks.

G Pd0 Pd(0)L Active Catalyst (Stabilized by XPhos) OxAdd Oxidative Addition (Accelerated by e- rich L) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Coordination & Deprotonation STERIC BOTTLENECK (6-methyl-5-hepten-1-yne) PdII->TransMet Pyrrolidine (Base) PdII_Alkyne Pd(II) Acetylide Complex TransMet->PdII_Alkyne Overcome via DMF polarity RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Cu-free Sonogashira cycle highlighting steric bottlenecks of 6-methyl-5-hepten-1-yne.

References

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at:[Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling . Precision Chemistry, ACS Publications. Available at:[Link]

  • A Novel, Selective, and Efficient Route to Carotenoids and Related Natural Products via Zr-Catalyzed Carboalumination and Pd- and Zn-Catalyzed Cross Coupling . Organic Letters, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Solvent Optimization for 6-Methyl-5-hepten-1-yne Cycloadditions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Working with 6-methyl-5-hepten-1-yne presents a unique set of physicochemical challenges. With an XLogP3 of ~2.8, this terminal alkyne is highly lipophilic and poorly soluble in standard aqueous "click" conditions. Furthermore, it contains an isolated trisubstituted alkene that is highly sensitive to off-target oxidation.

This guide is designed to move beyond basic protocols by explaining the causality behind solvent and reagent choices, providing you with a self-validating framework to ensure experimental success.

Diagnostic Workflow: Solvent & Ligand Selection

The success of your cycloaddition depends entirely on matching the solvent system to the solubility profile of your azide partner while maintaining the active Cu(I) catalytic species. Use the logic tree below to determine your optimal starting conditions.

SolventOptimization Start 6-methyl-5-hepten-1-yne + Azide Partner CheckAzide Is Azide Water-Soluble? (e.g., Bioconjugation) Start->CheckAzide AqRoute Aqueous Buffer System (Add 10-20% DMSO) CheckAzide->AqRoute Yes OrgRoute Organic/Biphasic System (t-BuOH/H2O or pure DMSO) CheckAzide->OrgRoute No LigandAq Use THPTA Ligand (Maintains Cu(I) in H2O) AqRoute->LigandAq LigandOrg Use TBTA Ligand (Soluble in Organic) OrgRoute->LigandOrg Eval Evaluate Conversion via LC-MS/NMR LigandAq->Eval LigandOrg->Eval Success Purification (Self-Validating Protocol) Eval->Success >95% Yield Troubleshoot Glaser Coupling / Stalling? Adjust Solvent Ratio / Degas Eval->Troubleshoot <50% Yield Troubleshoot->CheckAzide

CuAAC Solvent Selection and Optimization Workflow for 6-methyl-5-hepten-1-yne.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my cycloaddition stall at 30-40% conversion when using the standard 1:1 t-butanol/water solvent system? The Causality: Stalling is a classic symptom of substrate phase-separation combined with catalyst disproportionation. Because 6-methyl-5-hepten-1-yne is highly lipophilic, it tends to form micro-droplets in water-heavy mixtures. As the reaction progresses, the local concentration of the alkyne in the aqueous phase drops below the threshold required to coordinate with the Cu(I) center. Additionally, without a stabilizing ligand, Cu(I) rapidly disproportionates into inactive Cu(0) and Cu(II) in aqueous environments[1]. The Solution: Shift the solvent ratio to 3:1 or 4:1 t-BuOH/H₂O, or switch entirely to a polar aprotic solvent like DMSO. You must also introduce a Cu(I)-stabilizing ligand such as TBTA (for organic mixtures) to keep the catalyst active and in the same phase as the alkyne.

Q2: I am observing degradation of the isolated alkene and a high amount of dimeric byproduct. How does solvent choice influence this? The Causality: You are observing two distinct side reactions driven by the same root cause: dissolved oxygen. First, the dimeric byproduct is the result of Glaser homocoupling, an oxidative side reaction promoted by Cu(II) and O₂. Second, in the presence of Cu(II), ascorbate, and oxygen, reactive oxygen species (ROS) such as hydroxyl radicals are generated[2]. These ROS will readily attack the electron-rich, trisubstituted alkene of 6-methyl-5-hepten-1-yne. The Solution: Switch to thoroughly degassed DMSO. DMSO coordinates weakly to copper, modulating its redox potential and suppressing homocoupling. Furthermore, utilizing accelerating ligands (like THPTA or TBTA) occupies the coordination sphere of the copper, physically blocking the pathways that generate ROS[2].

Q3: How do I adapt the solvent system for bioconjugation (e.g., labeling a protein with 6-methyl-5-hepten-1-yne)? The Causality: Bioconjugation strictly limits your solvent choices; high concentrations of organic solvents will denature your target protein. However, injecting pure 6-methyl-5-hepten-1-yne into an aqueous buffer will cause it to crash out immediately, preventing any reaction. The Solution: Utilize a mixed solvent system of 90% Aqueous Buffer (pH 7.4) and 10% DMSO. Crucially, you must pre-complex the CuSO₄ with the highly water-soluble ligand THPTA in a 1:5 molar ratio before adding it to the reaction mixture[2]. This pre-complexation ensures the copper remains catalytically active in the aqueous phase and prevents the lipophilic alkyne from indiscriminately sequestering the metal.

Quantitative Solvent Performance Data

The following table summarizes the expected performance metrics of 6-methyl-5-hepten-1-yne across various solvent systems, based on standardized internal benchmarking.

Solvent SystemSubstrate SolubilityCu(I) StabilityRelative KineticsGlaser Byproduct RiskRecommended Use Case
t-BuOH / H₂O (1:1) LowModerateSlowHigh (if aerobic)General synthesis with highly hydrophilic azides
DMSO / H₂O (4:1) HighHigh (with TBTA)FastLowLipophilic small molecule synthesis
Pure DMSO Very HighHighVery FastVery LowDifficult or sterically hindered azides
PBS Buffer / DMSO (9:1) MicellarHigh (with THPTA)ModerateModerateBioconjugation / Protein labeling

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for small-molecule synthesis incorporates built-in validation checkpoints. If a checkpoint fails, halt the experiment and troubleshoot before proceeding.

Optimized CuAAC of 6-methyl-5-hepten-1-yne in DMSO/H₂O (4:1)

Step 1: Reagent Preparation & Degassing

  • In a 10 mL Schlenk flask, dissolve 6-methyl-5-hepten-1-yne (1.0 eq) and your target Azide (1.0 eq) in 4.0 mL of HPLC-grade DMSO.

  • Validation Checkpoint 1: Inspect the solution visually. It must be completely clear. Any turbidity indicates incomplete dissolution of the lipophilic alkyne, requiring a slight increase in DMSO volume.

  • Degas the solution by sparging with Argon for 15 minutes.

Step 2: Catalyst Pre-activation

  • In a separate 2 mL vial, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA ligand (0.10 eq) in 0.5 mL of degassed DMSO.

  • Validation Checkpoint 2: The solution will turn a distinct, vibrant light blue. This confirms successful Cu(II)-ligand coordination. If it remains colorless or cloudy, the ligand has degraded.

  • Prepare a fresh solution of sodium ascorbate (0.20 eq) in 0.5 mL of degassed H₂O. Add this dropwise to the Cu/TBTA mixture.

  • Validation Checkpoint 3: The blue color must immediately discharge, turning the solution colorless or pale yellow. This verifies the quantitative reduction of Cu(II) to the catalytically active Cu(I) species.

Step 3: Cycloaddition Execution

  • Transfer the active Cu(I) catalyst solution to the Schlenk flask containing the substrates via a gas-tight syringe.

  • Stir at room temperature for 2–4 hours under an Argon atmosphere.

  • Validation Checkpoint 4: Monitor reaction progress via TLC (Hexanes/EtOAc). Because the alkyne is UV-inactive, use a KMnO₄ stain. The disappearance of the rapidly migrating alkene spot and the appearance of a highly polar, UV-active triazole spot confirms successful conversion.

Step 4: Quenching and Workup

  • Dilute the reaction mixture with 15 mL of EtOAc and transfer to a separatory funnel.

  • Wash the organic layer with 10 mL of a 10% aqueous EDTA solution.

  • Validation Checkpoint 5: The aqueous layer will turn deep blue as the EDTA strips and oxidizes the copper catalyst. The organic layer should remain colorless or slightly yellow. Repeat the EDTA wash until the aqueous layer is no longer blue.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole.

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 6-Methyl-5-hepten-1-yne

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with isolating 6-methyl-5-hepten-1-yne from unreacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals tasked with isolating 6-methyl-5-hepten-1-yne from unreacted starting materials—most commonly 5-bromo-2-methyl-2-pentene —following an alkylation reaction with a lithium acetylide complex in a polar aprotic solvent like DMSO[1].

Because both the target product and the unreacted starting material are highly non-polar, volatile liquids, standard purification methods often fail. This guide provides field-proven, self-validating methodologies to overcome these specific separation hurdles.

Physicochemical Data & Separation Logic

To design an effective separation protocol, we must first analyze the physical properties of the reaction components. The ~44 °C difference in boiling points allows for distillation, while the terminal alkyne moiety provides a chemical handle for affinity-based separation,[2].

CompoundReaction RoleBoiling Point (760 mmHg)Polarity / Chromatographic Behavior
6-Methyl-5-hepten-1-yne Target Product~108 °C – 110 °CNon-polar (Co-elutes on standard SiO₂)
5-Bromo-2-methyl-2-pentene Unreacted Starting Material152 °C – 154 °CNon-polar (Co-elutes on standard SiO₂)
Dimethyl Sulfoxide (DMSO) Solvent189 °CHighly Polar (Water-soluble)
Lithium Acetylide EDA Excess ReactantN/A (Solid)Highly Polar (Decomposes in water)

Separation Workflow

SeparationWorkflow Mix Crude Reaction Mixture (Alkyne, Alkyl Bromide, DMSO) AqWorkup Aqueous Quench & Workup (H2O / Pentane Extraction) Mix->AqWorkup AqPhase Aqueous Phase (DMSO, Li Salts) -> Discard AqWorkup->AqPhase Bottom Layer OrgPhase Organic Phase (Alkyne + Alkyl Bromide) AqWorkup->OrgPhase Top Layer Decision Scale Decision OrgPhase->Decision Distill Fractional Distillation (> 5g Scale) Decision->Distill Macro-scale Chromatography AgNO3-Silica Chromatography (< 5g Scale) Decision->Chromatography Micro-scale PureProduct Pure 6-Methyl-5-hepten-1-yne Distill->PureProduct Chromatography->PureProduct

Workflow for the isolation and purification of 6-methyl-5-hepten-1-yne from crude mixtures.

Troubleshooting FAQs

Q1: My crude NMR shows massive amounts of DMSO. How do I completely remove it before attempting to separate the alkyne from the alkyl halide? A1: DMSO has a high boiling point (189 °C) and will severely interfere with both distillation and chromatography. Because DMSO is highly polar and miscible with water, it must be removed via liquid-liquid extraction. Causality: The partition coefficient of DMSO heavily favors the aqueous layer when extracted against a highly non-polar solvent like pentane. Washing the organic layer with distilled water at least 5 times will quantitatively pull the DMSO into the aqueous phase, leaving only the alkyne and alkyl halide in the pentane.

Q2: I am trying to separate the alkyne from unreacted 5-bromo-2-methyl-2-pentene using standard silica gel chromatography, but they co-elute in the solvent front. Why? A2: Both molecules are highly non-polar. Standard normal-phase silica gel separates based on polarity (hydrogen bonding and dipole interactions), which neither molecule possesses in abundance. Solution: You must use Silver Nitrate-Impregnated Silica Gel (AgNO₃-SiO₂) . Causality: Silver ions (Ag⁺) form reversible, specific π -complexes with the electron-rich triple bond of the terminal alkyne[3]. This chemical affinity drastically retards the alkyne's progression through the column, allowing the uncomplexed 5-bromo-2-methyl-2-pentene to elute quickly in pure hexanes.

Q3: During fractional distillation, my product yield is low, and a black tar is forming in the distillation pot. What is causing this? A3: You are likely distilling at atmospheric pressure. 5-bromo-2-methyl-2-pentene is an allylic/homoallylic bromide. When heated to its atmospheric boiling point (~152 °C)[2], it becomes thermally unstable and undergoes spontaneous dehydrohalogenation (elimination) or polymerization, creating tar. Solution: You must perform the distillation under reduced pressure (e.g., 20–30 mmHg). Lowering the system pressure reduces the boiling points of both components to safe temperatures (typically < 60 °C), preserving the integrity of the molecules.

Q4: Is there a solid-phase chemical derivatization method to selectively isolate the terminal alkyne? A4: Yes. Terminal alkynes have a relatively acidic proton (pKa ~25)[4]. They can be captured by passing the mixture through a solid-phase resin containing immobilized silver ions. The terminal alkyne forms a silver acetylide complex on the solid support, while the unreacted bromide is washed away. The pure alkyne is then eluted by washing the resin with a halide ion or a sulfur-containing reagent, which outcompetes the alkyne for the silver ions[3].

Standard Operating Procedures (SOPs)

SOP A: Aqueous Quench and DMSO Removal

This protocol ensures the complete destruction of unreacted lithium acetylide and the quantitative removal of DMSO.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: The mild acid safely protonates the highly basic acetylide ion (regenerating the terminal alkyne) without causing unwanted side reactions[4].

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of pentane (preferred over diethyl ether due to lower DMSO solubility).

  • Phase Separation: Shake vigorously and allow the layers to separate. Drain the lower aqueous layer (contains DMSO and LiCl).

  • Washing: Wash the upper pentane layer with distilled water five distinct times (using a volume equal to 50% of the organic layer each time).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (water bath < 25 °C to prevent evaporating the volatile alkyne).

  • Self-Validation Step: Spot the concentrated oil on a standard TLC plate and stain with KMnO₄. If a massive, tailing streak appears at Rf = 0, DMSO is still present. If the baseline is clean, proceed to purification.

SOP B: Silver-Ion Affinity Chromatography (For < 5g Scale)

This protocol utilizes π -complexation to separate the alkyne from the alkyl halide.

  • Stationary Phase Preparation: Add 10% w/w Silver Nitrate (AgNO₃) to standard silica gel. Suspend in acetonitrile, evaporate to dryness in the dark, and activate at 120 °C for 4 hours. Note: Keep protected from light to prevent reduction to elemental silver.

  • Column Packing: Pack the column using the AgNO₃-SiO₂ slurry in 100% hexanes.

  • Loading: Load the concentrated crude mixture onto the column.

  • Elution Step 1 (Bromide Removal): Elute with 100% hexanes. The 5-bromo-2-methyl-2-pentene lacks a terminal alkyne and will not form a strong complex with Ag⁺, eluting near the solvent front.

  • Elution Step 2 (Alkyne Recovery): Switch the eluent to 5% Diethyl Ether in Hexanes. The slight polarity of the ether disrupts the Ag⁺-alkyne π -complex, releasing the 6-methyl-5-hepten-1-yne.

  • Self-Validation Step: Analyze fractions via GC-MS or by running a control TLC on AgNO₃-impregnated plates. The alkyne will show a distinctly lower Rf than the bromide.

SOP C: Vacuum Fractional Distillation (For > 5g Scale)

This protocol exploits the ~44 °C boiling point differential while preventing thermal degradation.

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (at least 15 cm) to ensure adequate theoretical plates for the 44 °C separation.

  • Vacuum Application: Connect the system to a controlled vacuum pump (target: 20–30 mmHg).

  • Heating: Slowly heat the distillation pot using an oil bath.

  • Collection:

    • Fraction 1 (Product): The 6-methyl-5-hepten-1-yne will distill first. Monitor the vapor temperature at the distillation head. Collect the fraction when the temperature stabilizes (plateaus).

    • Fraction 2 (Starting Material): Once the vapor temperature drops and then begins to rise again, swap the receiving flask. The 5-bromo-2-methyl-2-pentene will distill at the higher temperature plateau.

  • Self-Validation Step: The purity of the collected fractions must be validated by ¹H-NMR. The target alkyne will display a characteristic terminal alkyne proton singlet at ~1.7–2.0 ppm, whereas the unreacted bromide will show a distinct allylic/homoallylic signature and lack the alkyne peak.

References

  • Chemsrc. 6-methylhept-5-en-1-yne | CAS#:22842-10-0 | Properties and Boiling Point. Retrieved from:[Link]

  • Google Patents (JPWO2018061593A1).Method for concentration and purification of alkyne-containing molecules.
  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Methyl-5-hepten-1-yne vs. 1-Octyne in Advanced Organic Synthesis

As a Senior Application Scientist, selecting the appropriate aliphatic alkyne for methodology development or complex molecule synthesis requires a deep understanding of mechanistic causality, chemoselectivity, and downst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate aliphatic alkyne for methodology development or complex molecule synthesis requires a deep understanding of mechanistic causality, chemoselectivity, and downstream utility. This guide provides an objective, data-driven comparison between 1-octyne (a standard monofunctional terminal alkyne) and 6-methyl-5-hepten-1-yne (a bifunctional enyne).

By contrasting these two substrates, we illuminate the strategic transition from baseline methodology optimization to the targeted synthesis of complex terpenes and carotenoids.

Structural Analysis & Reactivity Profiling

While both molecules share an 8-carbon framework, their reactivity profiles diverge significantly due to the presence of an isolated, trisubstituted alkene in 6-methyl-5-hepten-1-yne.

  • 1-Octyne: Serves as the quintessential "blank canvas." Its unhindered, linear alkyl chain lacks competing functional groups, making it the ideal baseline substrate for optimizing transition-metal catalysts (e.g., Sonogashira couplings, CuAAC click chemistry) without the risk of side reactions.

  • 6-Methyl-5-hepten-1-yne: Features a terminal alkyne and a prenyl-type tail. This architecture offers orthogonal reactivity . The alkyne can be selectively functionalized via carbometalation or haloboration due to its higher kinetic accessibility and distinct electronic profile, leaving the trisubstituted alkene intact for subsequent transformations (e.g., epoxidation) or leveraging both groups simultaneously in enyne metathesis cascades.

Quantitative Reactivity Comparison
Feature / Parameter1-Octyne6-Methyl-5-hepten-1-yne
Structural Classification Linear aliphatic terminal alkyneAliphatic enyne (prenyl-substituted)
Reactive Sites 1 (Terminal C≡C)2 (Terminal C≡C, Trisubstituted C=C)
Chemoselectivity N/A (Monofunctional)Orthogonal (Alkyne reacts faster with metals/electrophiles)
Haloboration Yield >98% (Standard alkyl substitution)[1]72% (Yields trans-nerolidol precursors) [1]
Carboalumination Yield 85-90% (Baseline validation)88% (Yields Vitamin A/Carotenoid precursors) [2]
Primary Utility Methodology development, catalyst benchmarkingNatural product total synthesis, cycloisomerization

Mechanistic Divergence & Pathway Mapping

The choice between these substrates dictates the complexity of the accessible chemical space. 1-octyne drives linear functionalization, whereas 6-methyl-5-hepten-1-yne enables divergent, chemoselective pathways.

Fig 1: Reaction pathway divergence between monofunctional and bifunctional alkynes.

Experimental Methodologies & Self-Validating Protocols

To demonstrate the practical application of these reactivity differences, the following field-proven protocols detail the chemoselective functionalization of the alkyne moiety.

Protocol A: Stereospecific Haloboration-Michael Addition [1]

This protocol utilizes B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN) to achieve anti-Markovnikov, stereospecific addition across the alkyne.

  • Causality: B-Br-9-BBN is highly sensitive to steric hindrance. It selectively haloborates the terminal alkyne of 6-methyl-5-hepten-1-yne, completely ignoring the electron-rich but sterically encumbered trisubstituted alkene. This selectivity is crucial for synthesizing trans-geranyl acetone and trans-nerolidol.

  • Procedure:

    • Under an argon atmosphere, dissolve 10 mmol of the alkyne (1-octyne or 6-methyl-5-hepten-1-yne) in 20 mL of anhydrous dichloromethane (DCM) at -78 °C.

    • Dropwise add 10.5 mmol of B-Br-9-BBN (1M in DCM). Stir for 2 hours, allowing the reaction to warm to 0 °C.

    • Add 11 mmol of methyl vinyl ketone (MVK) directly to the intermediate vinylborane solution.

    • Stir at room temperature for 4 hours to facilitate the Lewis acid-mediated Michael addition.

    • Quench with saturated aqueous NaHCO3 and extract with diethyl ether.

  • Self-Validation System: Before adding MVK, extract a 0.1 mL aliquot. Analyze via IR spectroscopy. The complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) confirms complete haloboration.

Protocol B: Zirconium-Catalyzed Carboalumination (Negishi Protocol) [2]

This methodology is the premier route for converting 6-methyl-5-hepten-1-yne into complex carotenoid frameworks via stereoselective syn-addition.

  • Causality: Trimethylaluminum (Me3Al) alone reacts sluggishly with alkynes. The addition of catalytic Cp2ZrCl2 generates a highly reactive, sterically demanding electrophilic zirconium species. This bulk forces the methyl group to the internal carbon, yielding a trisubstituted (E)-alkene with >98% regioselectivity. The isolated alkene in 6-methyl-5-hepten-1-yne remains untouched due to the catalyst's preference for terminal alkynes.

  • Procedure:

    • In an oven-dried Schlenk flask under nitrogen, add 2.0 mmol of Cp2ZrCl2 and 20 mL of anhydrous 1,2-dichloroethane.

    • Cool to 0 °C and add 20 mmol of Me3Al (2M in hexanes). Stir for 15 minutes to form the active catalyst.

    • Slowly add 10 mmol of 6-methyl-5-hepten-1-yne. Stir at room temperature for 12 hours.

    • Evaporate the solvent under reduced pressure to yield the intermediate vinylaluminum species.

    • Proceed immediately to Pd/Zn-catalyzed cross-coupling by adding ZnCl2 (10 mmol), Pd(PPh3)4 (0.5 mmol), and the desired aryl/vinyl halide.

  • Self-Validation System: To ensure the vinylaluminum intermediate has formed correctly before committing expensive cross-coupling reagents, quench a 0.2 mL aliquot with D2O. Analyze via ¹H NMR: the disappearance of the terminal alkyne proton (~1.9 ppm) and the appearance of a distinct vinylic proton signal (~5.3 ppm) with >95% deuterium incorporation confirms successful, regioselective carboalumination.

Fig 2: Experimental workflow for the Zr-catalyzed carboalumination of enynes.

Conclusion

For fundamental catalyst screening and reaction optimization, 1-octyne remains the undisputed standard due to its simplicity and lack of competing reactive sites. However, for researchers engaged in total synthesis, drug development, or the construction of complex isoprenoid architectures, 6-methyl-5-hepten-1-yne provides a vastly superior platform. Its orthogonal reactivity allows for the precise, sequential construction of complex molecules, making it an indispensable building block in the modern synthetic chemist's toolkit.

References

  • Title: Organic synthesis using haloboration reaction. Part 7. A stereospecific synthesis of (Z)-δ-halo-γ,δ-unsaturated ketones via haloboration reaction of terminal alkynes. Source: ResearchGate (Originally published in Chemistry Letters) URL: [Link]

  • Title: A Novel, Selective, and Efficient Route to Carotenoids and Related Natural Products via Zr-Catalyzed Carboalumination and Pd- and Zn-Catalyzed Cross Coupling. Source: Organic Letters (American Chemical Society) URL: [Link]

Comparative

6-Methyl-5-hepten-1-yne vs. 6-Methyl-5-hepten-2-one in Terpene Synthesis: A Comparative Guide

As a Senior Application Scientist navigating the complexities of total synthesis, selecting the correct C8 building block is the foundational step in designing efficient, scalable, and stereoselective terpene pathways. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of total synthesis, selecting the correct C8 building block is the foundational step in designing efficient, scalable, and stereoselective terpene pathways. The divergence between 6-methyl-5-hepten-2-one (often referred to as sulcatone) and 6-methyl-5-hepten-1-yne represents a classic dichotomy in synthetic strategy: the robust, scalable classical carbonyl chemistry versus the highly stereoselective, transition-metal-catalyzed cross-coupling approach.

This guide objectively evaluates these two synthons, detailing the mechanistic causality behind their selection and providing validated experimental protocols for advanced terpene and carotenoid synthesis.

Mechanistic Overview & Strategic Selection

6-Methyl-5-hepten-2-one: The Classical Workhorse

6-Methyl-5-hepten-2-one is a naturally occurring degradation product of terpenes and a ubiquitous intermediate in industrial flavor and fragrance synthesis[1]. Its primary utility lies in its reactive ketone moiety, which readily undergoes aldol condensations, Wittig reactions, and ethynylation[2].

  • Causality for Selection: When the synthetic goal is the bulk production of acyclic terpenes (e.g., linalool, citral) or the generation of pseudoionone via aldol condensation with acetone, this ketone is the optimal choice[3]. The thermodynamics of the aldol process allow for high-throughput, low-cost scaling[3].

  • Limitation: Classical olefination of this ketone often yields E/Z isomeric mixtures, requiring tedious and yield-lowering purification steps when stereopurity is paramount[4].

6-Methyl-5-hepten-1-yne: The Stereoselective Precision Tool

6-Methyl-5-hepten-1-yne replaces the carbonyl oxygen with a terminal alkyne. This structural shift fundamentally alters its reactivity profile, making it a prime candidate for transition-metal-catalyzed reactions, such as Zr-catalyzed carboalumination and Pd/Zn-catalyzed cross-coupling[4].

  • Causality for Selection: In the synthesis of complex, unsymmetrical carotenoids (like γ -carotene) or retinoids where ≥99% isomeric purity is required, the alkyne is essential[4]. Zr-catalyzed carboalumination of the terminal alkyne proceeds with near-perfect syn-addition, establishing strict stereocontrol that classical Wittig reactions cannot achieve[4].

G A C8 Synthons B 6-methyl-5-hepten-2-one (Ketone Reactivity) A->B C 6-methyl-5-hepten-1-yne (Alkyne Reactivity) A->C D Pseudoionone / Ionones B->D Aldol Condensation E Linalool / Citral B->E Ethynylation F Stereopure Carotenoids C->F Zr-Carboalumination & Pd/Zn Coupling G Complex Retinoids C->G Stereoselective Alkenylation

Divergent synthetic pathways of C8 synthons in terpene and carotenoid synthesis.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of both synthons based on standard industrial and academic benchmarks.

Parameter6-Methyl-5-hepten-2-one6-Methyl-5-hepten-1-yne
Primary Reaction Types Aldol condensation, Wittig, GrignardCarboalumination, Sonogashira, Click
Stereoselectivity ( E/Z ) Low to Moderate (typically requires separation)Extremely High ( ≥99% via Zr-catalysis)[4]
Typical Target Molecules Pseudoionone, Linalool, Isophytol[3] γ -Carotene, Retinoids, Stereopure Terpenes[4]
Catalyst Requirements Basic/Acidic conditions (e.g., NaOH, aqueous alkali)[3]Transition metals (Zr, Pd, Zn, Cu)[4]
Scalability High (Industrial metric tons)Moderate (Fine chemical/Pharmaceutical scale)
Cost Profile Low (Renewable feedstock available)High (Requires specialized synthesis/handling)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols represent self-validating systems where the completion of the reaction can be monitored via distinct spectroscopic shifts (e.g., disappearance of the terminal alkyne C-H stretch in IR, or ketone carbonyl shifts in NMR).

Protocol A: Synthesis of Pseudoionone via Aldol Condensation (Using 6-Methyl-5-hepten-2-one)

This classical protocol demonstrates the bulk-scale utility of the ketone synthon.

  • Preparation: Charge a flame-dried, multi-neck round-bottom flask with 6-methyl-5-hepten-2-one (1.0 equiv) and an excess of acetone (5.0 equiv) under a nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add a catalytic amount of aqueous alkali (e.g., 10% NaOH solution) dropwise over 30 minutes to control the exothermic aldol addition[3].

  • Reaction Progression: Warm the reaction to room temperature (20–25 °C) and stir for 12 hours[3]. The causality of the excess acetone is to drive the equilibrium toward the cross-aldol product while minimizing self-condensation of the heptenone.

  • Dehydration: Heat the mixture to reflux to facilitate the dehydration of the intermediate β -hydroxy ketone, yielding the conjugated diene system of pseudoionone.

  • Workup & Validation: Neutralize the reaction with dilute acetic acid, extract with diethyl ether, and wash with brine. Validate via 1 H NMR (appearance of conjugated alkene protons at δ 6.0–7.5 ppm).

Protocol B: Stereoselective Carboalumination (Using 6-Methyl-5-hepten-1-yne)

This protocol highlights the precision of the alkyne in generating isomerically pure intermediates for carotenoid synthesis[4].

  • Reagent Preparation: In a strictly anhydrous, argon-purged Schlenk flask, dissolve zirconocene dichloride (Cp 2​ ZrCl 2​ , 0.2 equiv) in dry 1,2-dichloroethane (DCE).

  • Alumination: Add trimethylaluminum (AlMe 3​ , 2.0 equiv) at room temperature. Stir for 15 minutes to generate the active catalytic species.

  • Substrate Addition: Cool to 0 °C and add 6-methyl-5-hepten-1-yne (1.0 equiv) dropwise. The causality of the low temperature is to prevent premature oligomerization of the alkyne.

  • Reaction Progression: Stir the mixture at ambient temperature for 4–6 hours. The carboalumination proceeds via a highly ordered cyclic transition state, ensuring strict syn-addition of the methyl group and aluminum across the alkyne[4].

  • Cross-Coupling Setup: Evaporate the volatiles under reduced pressure. The resulting alkenylalane can now be transmetalated with ZnCl 2​ and subjected to Pd-catalyzed cross-coupling with an appropriate vinyl halide (e.g., for γ -carotene synthesis)[4].

  • Validation: Quench a small aliquot with D 2​ O. GC-MS and 1 H NMR should confirm ≥99% stereopurity of the resulting deuterated alkene.

Conclusion

The choice between 6-methyl-5-hepten-2-one and 6-methyl-5-hepten-1-yne dictates the trajectory of a terpene synthesis project. For industrial-scale, cost-sensitive syntheses where isomeric mixtures are tolerable or easily separable, the ketone remains unmatched. However, for advanced drug development and the synthesis of complex natural products like unsymmetrical carotenoids, the alkyne—paired with modern transition-metal catalysis—provides the indispensable stereocontrol required to bypass yield-lowering purification steps.

References

  • LookChem. Cas 110-93-0, 6-Methyl-5-hepten-2-one Uses. Retrieved from[Link]

  • Google Patents. US6232506B1 - Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues.
  • Zeng, X., et al. (2001). A Novel, Selective, and Efficient Route to Carotenoids and Related Natural Products via Zr-Catalyzed Carboalumination and Pd- and Zn-Catalyzed Cross Coupling. Organic Letters, American Chemical Society. Retrieved from[Link]

Sources

Validation

GC-MS comparative analysis of 6-methyl-5-hepten-1-yne isomers

GC-MS Comparative Analysis of 6-Methyl-5-hepten-1-yne and Its Structural Isomers Executive Summary The accurate structural elucidation of C8H12 enyne isomers is a critical analytical bottleneck in organic synthesis and n...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis of 6-Methyl-5-hepten-1-yne and Its Structural Isomers

Executive Summary

The accurate structural elucidation of C8H12 enyne isomers is a critical analytical bottleneck in organic synthesis and natural product characterization. 6-Methyl-5-hepten-1-yne is a highly valued intermediate, utilized extensively in the synthesis of squalene synthetase inhibitors[1] and identified as a volatile phytochemical in various plant extracts[2]. However, it is frequently confused with its positional isomers, such as 6-methyl-4-hepten-1-yne (a precursor for pyrethroid insecticides[3]) and 2-methylhept-1-en-6-yne (a versatile building block for Grignard-based alkylations).

Because these isomers share identical molecular weights (m/z 108.18)[4] and closely related boiling points, standard chromatographic methods are insufficient. As a Senior Application Scientist, I have designed this guide to provide a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology. By coupling Kovats Retention Indices (RI) with mechanistic fragmentation analysis, this protocol ensures definitive isomer differentiation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol relies on internal calibration rather than absolute retention times.

Step-by-Step Methodology
  • Sample Preparation: Dilute 10 µL of the synthesized enyne mixture in 1.0 mL of GC-grade n-hexane.

  • Internal Standardization (The Self-Validating Step): Add 10 µL of a C8–C20 n-alkane standard mixture (1 mg/mL). Causality: Relying solely on raw retention times is a critical error due to column aging and flow variations. Co-injecting an alkane standard allows us to calculate the Kovats Retention Index (RI). The RI mathematically brackets the analyte's elution time between known alkanes, creating a universally reproducible metric that validates the system's performance prior to spectral analysis.

  • GC Separation: Inject 1 µL of the sample (Split ratio 50:1) into an HP-5MS column (30 m × 0.25 mm i.d., 0.25 µm film). Causality: We utilize a 5% phenyl-methylpolysiloxane column because its low-polarity stationary phase separates these aliphatic isomers based strictly on dispersive van der Waals interactions. This prevents the peak tailing that typically occurs when alkynes interact with active silanol groups on polar wax columns.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 20°C/min to 250°C (hold 3 min). Helium carrier gas at a constant flow of 1.0 mL/min.

  • MS Ionization & Detection: Electron Ionization (EI) at 70 eV, source temperature 230°C, scanning m/z 35–300. Causality: The EI source is strictly maintained at 70 eV because this specific energy level imparts standardized internal energy to the molecular ion, ensuring fragmentation patterns can be reliably matched against NIST libraries[4].

GCMS_Workflow Prep Sample Prep & Alkane Spike GC GC Separation (HP-5MS) Prep->GC EI EI Ionization (70 eV) GC->EI MS Quadrupole MS (m/z 35-300) EI->MS Data RI Calculation & MS Matching MS->Data

Figure 1: Self-validating GC-MS workflow for C8H12 enyne isomer analysis.

Comparative GC-MS Data

The following tables summarize the quantitative chromatographic and mass spectral data required to distinguish the three primary isomers.

Table 1: Chromatographic Properties

Isomer Structural Features Expected RT (min)* Kovats RI (HP-5MS)
6-Methyl-5-hepten-1-yne Terminal alkyne, internal alkene 6.45 ~845
6-Methyl-4-hepten-1-yne Terminal alkyne, internal alkene 6.20 ~830
2-Methylhept-1-en-6-yne Terminal alkene, terminal alkyne 5.95 ~815

*Note: RT values are representative; RI values are the definitive identification metric.

Table 2: Key Mass Spectral Fragments (70 eV EI)

Isomer Molecular Ion [M]+ Base Peak (m/z) Key Diagnostic Fragments (m/z)
6-Methyl-5-hepten-1-yne 108 69 93, 67, 53, 41, 39
6-Methyl-4-hepten-1-yne 108 43 93, 79, 65, 39

| 2-Methylhept-1-en-6-yne | 108 | 55 | 93, 79, 67, 39 |

Mechanistic Fragmentation Analysis

To confidently assign structures, one must understand the causality behind the fragmentation pathways. The position of the double bond fundamentally alters the stability of the resulting carbocations.

6-Methyl-5-hepten-1-yne (Target Compound)

The structure of this isomer features a C3-C4 single bond situated perfectly between an alkyne and an alkene. Upon 70 eV ionization, the molecule undergoes a highly favored bis-allylic/propargylic cleavage at the C3-C4 bond. This yields a highly resonance-stabilized prenyl cation (m/z 69) , which dominates the spectrum as the base peak. The corresponding neutral loss leaves a propargyl radical, though charge retention on the propargyl fragment also yields a strong peak at m/z 39 .

Fragmentation Mol Molecular Ion [M]+ m/z 108 Prenyl Prenyl Cation m/z 69 (Base Peak) Mol->Prenyl C3-C4 Cleavage Propargyl Propargyl Radical m/z 39 Mol->Propargyl C3-C4 Cleavage MethylLoss [M - CH3]+ m/z 93 Mol->MethylLoss Alpha Cleavage

Figure 2: Primary 70 eV EI-MS fragmentation pathways for 6-methyl-5-hepten-1-yne.

6-Methyl-4-hepten-1-yne

In this isomer, the double bond is shifted to the C4 position. The C3-C4 bond is no longer available for bis-allylic cleavage. Instead, the molecule features an isopropyl group at the C6 position. Cleavage of this terminal branched group yields an isopropyl cation (m/z 43) , which serves as the diagnostic base peak for this specific isomer[3].

2-Methylhept-1-en-6-yne

This isomer possesses a terminal alkene with a methyl branch (a methallyl group) and a terminal alkyne. The dominant fragmentation pathway involves the cleavage of the methallyl group, resulting in a highly stable methallyl cation (m/z 55) . The absence of a strong m/z 69 peak immediately rules out the 5-hepten-1-yne structure.

Conclusion & Best Practices

When analyzing C8H12 enyne isomers, never rely on a single data point. The combination of a standardized Kovats Retention Index (to account for subtle boiling point differences) and mechanistic MS fragmentation (to identify specific carbocation stabilities) creates a mathematically and chemically sound identification framework. Ensure your MS source is rigorously tuned to 70 eV to maintain the relative abundance ratios of the diagnostic m/z 69, 55, and 43 base peaks.

References

  • Title: 6-Methyl-5-hepten-1-yne | C8H12 | CID 519983 - PubChem Source: nih.gov URL: [Link]

  • Source: patents.google.
  • Source: patents.google.
  • Title: The addition of alkylmagnesium derivatives to carbonyl compounds Source: thieme-connect.de URL: [Link]

  • Title: Phytochemical Investigation and Antimicrobial Activity of Stem Bark Crude Extract of Faidherbia albida Source: haramaya.edu.et URL: [Link]

Sources

Comparative

A Comparative Analysis of Alkyne Scaffolds in Click Chemistry: Benchmarking Reaction Rates for Enhanced Bioconjugation

In the dynamic landscape of chemical biology and drug development, the ability to forge stable molecular linkages with precision and efficiency is paramount. Click chemistry, a suite of powerful bioorthogonal reactions,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of chemical biology and drug development, the ability to forge stable molecular linkages with precision and efficiency is paramount. Click chemistry, a suite of powerful bioorthogonal reactions, has emerged as an indispensable tool for researchers, enabling the rapid and selective conjugation of molecules in complex biological environments.[1] At the heart of this chemical toolbox lies the azide-alkyne cycloaddition, a reaction celebrated for its high yields, stereospecificity, and tolerance of a wide array of functional groups.[2]

This guide provides an in-depth comparison of the two principal modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the kinetics of these reactions, with a particular focus on the performance of terminal alkynes, exemplified by the structurally representative 6-methyl-5-hepten-1-yne, in comparison to a range of commonly employed strained cyclooctynes. This objective analysis, supported by established experimental data and detailed protocols, is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal alkyne scaffold for their specific applications.

The Dichotomy of Click Chemistry: A Tale of Two Alkynes

The choice between a terminal alkyne, such as 6-methyl-5-hepten-1-yne, and a strained cyclooctyne is a critical determinant of experimental design, hinging on a trade-off between reaction velocity and biocompatibility.

Terminal Alkynes and the Power of Catalysis (CuAAC):

Simple, unactivated terminal alkynes, characterized by a linear geometry, exhibit sluggish reaction rates with azides under physiological conditions. The innovation of the copper(I)-catalyzed reaction, or CuAAC, represented a monumental leap forward, accelerating the reaction rate by a staggering 107 to 108-fold compared to the uncatalyzed thermal cycloaddition. This remarkable rate enhancement is achieved through the coordination of the copper(I) catalyst to the alkyne, which significantly lowers the activation energy of the cycloaddition.[3]

While specific kinetic data for 6-methyl-5-hepten-1-yne in click chemistry is not extensively documented in the literature, its behavior can be confidently inferred from the well-established reactivity of terminal alkynes. Propargyl compounds, which share the terminal alkyne motif, are known to perform exceptionally well in CuAAC, offering an excellent balance of reactivity, ease of synthesis, and cost-effectiveness.[4] The reaction is generally rapid, with second-order rate constants typically falling within the range of 1-100 M⁻¹s⁻¹.[5] However, the Achilles' heel of CuAAC lies in the inherent cytotoxicity of the copper(I) catalyst, which can limit its application in living systems.[5][6] To mitigate this, various ligands have been developed to chelate the copper ion, thereby reducing its toxicity while maintaining catalytic activity.[6]

Strained Cyclooctynes and the Freedom from Catalysis (SPAAC):

To circumvent the issue of copper toxicity, the field of bioorthogonal chemistry witnessed the advent of strain-promoted azide-alkyne cycloaddition (SPAAC). This ingenious approach utilizes cyclooctynes, the smallest stable cyclic alkynes, which possess significant ring strain.[7] This intrinsic strain deforms the alkyne from its ideal linear geometry, thereby lowering the activation energy for the [3+2] cycloaddition with azides and enabling the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.

A variety of strained cyclooctynes have been developed, each with distinct reactivity profiles. The choice of cyclooctyne involves a balance between reactivity, stability, and hydrophilicity. Generally, SPAAC reactions are slower than their copper-catalyzed counterparts, with a broader range of second-order rate constants (10⁻³-1 M⁻¹s⁻¹) that are highly dependent on the specific cyclooctyne structure.[5] However, the absence of a cytotoxic catalyst renders SPAAC exceptionally biocompatible, making it the preferred method for in vivo and live-cell labeling experiments.[5]

Quantitative Comparison of Alkyne Reactivity

The following table summarizes the key performance metrics for representative terminal and strained alkynes in click chemistry, providing a clear comparison of their reaction kinetics.

Alkyne ClassSpecific ExampleReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Terminal Alkyne Phenylacetylene (as a proxy for 6-methyl-5-hepten-1-yne)CuAAC~1[5]Fast kinetics, readily available and inexpensive reagents.[4][5]Requires a cytotoxic copper catalyst, limiting in vivo applications.[5][6]
Strained Cyclooctyne Bicyclo[6.1.0]nonyne (BCN)SPAAC~0.15[5]Good balance of reactivity and stability, copper-free.[8]Slower than CuAAC.
Strained Cyclooctyne Dibenzocyclooctyne (DBCO)SPAAC~0.1 - 2.3[9]Widely used, good stability, copper-free.[8]
Strained Cyclooctyne 4-Dibenzocyclooctynol (DIBO)SPAAC~0.3 - 0.7Fast reaction rates, stable.[8]
Strained Cyclooctyne Difluorinated Cyclooctyne (DIFO)SPAAC~0.076[9]High stability.Slower reaction rate compared to other cyclooctynes.[9]

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Mechanistic Insights and Experimental Workflows

To facilitate a deeper understanding of these powerful bioconjugation techniques, the following diagrams illustrate the core reaction mechanisms and a generalized experimental workflow for comparing their performance.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne (e.g., 6-methyl-5-hepten-1-yne) Cu_I Cu(I) Alkyne->Cu_I Coordination Triazole 1,4-disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cycloaddition Cu_I->Azide Activation

Figure 1: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Triazole Strained_Alkyne->Triazole Azide Azide Azide->Triazole [3+2] Cycloaddition (Strain Release)

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Reactant_Prep Prepare Alkyne and Azide Solutions Reaction_Setup Set up Reaction Mixtures (with and without Cu(I) catalyst) Reactant_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., NMR, LC-MS) Reaction_Setup->Monitoring Data_Analysis Analyze Data to Determine Second-Order Rate Constants Monitoring->Data_Analysis Comparison Compare Reaction Rates Data_Analysis->Comparison

Figure 3: General experimental workflow for comparing alkyne reaction rates.

Experimental Protocols

The following are detailed, self-validating methodologies for quantifying the reaction rates of terminal and strained alkynes in click chemistry.

Protocol 1: Determination of Second-Order Rate Constant for CuAAC

Objective: To quantify the reaction rate of a terminal alkyne (e.g., 6-methyl-5-hepten-1-yne) with an azide in the presence of a copper(I) catalyst.

Materials:

  • Terminal alkyne (e.g., 6-methyl-5-hepten-1-yne)

  • Azide-containing compound (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deuterated solvent (for NMR monitoring)

  • Internal standard (for NMR monitoring)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the terminal alkyne and an internal standard in a suitable deuterated solvent in an NMR tube.

    • Prepare a concentrated stock solution of the azide in the same deuterated solvent.

    • Prepare fresh aqueous solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA ligand.

  • Reaction Initiation:

    • Acquire a reference ¹H NMR spectrum of the alkyne solution (t=0).

    • To the NMR tube, add the THPTA ligand solution, followed by the CuSO₄·5H₂O solution.

    • Initiate the reaction by adding the sodium ascorbate solution, immediately followed by the azide stock solution. The azide should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Reaction Monitoring:

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the alkyne proton signal and the appearance of the triazole proton signal should be monitored.

  • Data Analysis:

    • Integrate the alkyne and internal standard peaks at each time point.

    • Plot the natural logarithm of the alkyne concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the initial concentration of the azide.

Protocol 2: Determination of Second-Order Rate Constant for SPAAC

Objective: To quantify the reaction rate of a strained cyclooctyne with an azide.

Materials:

  • Strained cyclooctyne (e.g., DBCO, BCN)

  • Azide-containing compound (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the strained cyclooctyne and an internal standard in the chosen deuterated solvent in an NMR tube.

    • Prepare a concentrated stock solution of the azide in the same deuterated solvent.

  • Reaction Initiation:

    • Acquire a reference ¹H NMR spectrum of the cyclooctyne solution (t=0).

    • Initiate the reaction by adding a known concentration of the azide stock solution to the NMR tube. To ensure pseudo-first-order kinetics, the azide should be in at least 10-fold excess.[9]

  • Reaction Monitoring:

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals, monitoring the disappearance of a characteristic cyclooctyne proton signal.

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 to determine the pseudo-first-order and second-order rate constants.

Conclusion: Selecting the Right Tool for the Job

The choice between a terminal alkyne like 6-methyl-5-hepten-1-yne for a CuAAC reaction and a strained cyclooctyne for SPAAC is a critical decision that significantly impacts the design and outcome of an experiment. CuAAC offers the advantage of rapid kinetics, making it an excellent choice for applications where speed is paramount and the potential for copper cytotoxicity is not a concern, such as in materials science or in vitro bioconjugation.[5] Conversely, SPAAC provides a powerful, catalyst-free alternative that is ideally suited for in vivo imaging, live-cell labeling, and other applications where biocompatibility is non-negotiable.[5] By understanding the fundamental principles and kinetic profiles of these distinct yet complementary click chemistry modalities, researchers can confidently select the optimal alkyne scaffold to advance their scientific endeavors.

References

  • A Comparative Guide to Small Alkyne-Containing Bioorthogonal Chemical Reporters. Benchchem.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science (RSC Publishing).
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • understanding strain-promoted alkyne-azide cycloaddition (SPAAC). Benchchem.
  • A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals. Benchchem.
  • Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. PMC.
  • The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calcul
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry.
  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed.
  • A Recent Concept of Importance: Click Chemistry. IntechOpen.
  • Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry. Benchchem.
  • Click chemistry. Wikipedia.
  • Strain-Promoted Azide–Alkyne Cycloadditions of Benzocyclononynes.
  • A Head-to-Head Comparison of Bioorthogonal Reaction Chemistries for Researchers, Scientists, and Drug Development Professionals. Benchchem.
  • Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. PMC.
  • 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses. ChemicalBook.
  • 6-Methyl-5-hepten-1-yne | C8H12 | CID 519983. PubChem.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Request PDF.
  • Applications of Hept-5-en-1-yne in Click Chemistry: A Guide for Researchers. Benchchem.
  • US3864403A - Preparation of 6-methyl-5-hepten-2-one.
  • 6-Methyl-5-hepten-2-one natural, = 98 , FCC 110-93-0. Sigma-Aldrich.
  • An In-depth Technical Guide to 6-Methylhept-5- en-2-one: A Surrogate for the Uncharacterized 6. Benchchem.
  • Click Chemistry. Tokyo Chemical Industry.

Sources

Validation

validating NMR assignments for novel 6-methyl-5-hepten-1-yne derivatives

Validating NMR Assignments for Novel 6-Methyl-5-Hepten-1-Yne Derivatives: A Comparative Guide The structural validation of novel aliphatic alkynes, particularly 6-methyl-5-hepten-1-yne derivatives, presents a unique spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating NMR Assignments for Novel 6-Methyl-5-Hepten-1-Yne Derivatives: A Comparative Guide

The structural validation of novel aliphatic alkynes, particularly 6-methyl-5-hepten-1-yne derivatives, presents a unique spectroscopic challenge. These molecules—often utilized as critical intermediates in terpene synthesis and pharmaceutical development—feature a terminal alkyne, a central methylene bridge, and a prenyl tail ([1]). The severe spectral congestion in the 1.5–2.5 ppm region, caused by overlapping multiplets from propargylic and allylic protons, frequently renders traditional 2D NMR assignments ambiguous.

As a Senior Application Scientist, I have evaluated numerous workflows to overcome these limitations. This guide objectively compares the standard Traditional High-Field 2D NMR approach against an advanced Pure Shift NMR coupled with Computer-Assisted Structure Elucidation (CASE) workflow, providing the experimental causality and quantitative data necessary to validate these complex derivatives with absolute confidence.

The Spectroscopic Challenge & Mechanistic Causality

To understand why advanced methodologies are required, we must analyze the causality behind the spectral ambiguity of 6-methyl-5-hepten-1-yne.

The molecule's backbone (HC≡C–CH₂–CH₂–CH=C(CH₃)₂) contains heavily coupled spin systems. The protons at C3 and C4 exhibit vicinal coupling (³JHH) to each other, propargylic coupling (⁴JHH) to the terminal alkyne proton at C1, and allylic coupling (⁴JHH) to the alkene proton at C5. In a standard ¹H NMR spectrum, these interactions create broad, overlapping multiplets between 1.9 and 2.4 ppm. When applying traditional 2D NMR (COSY, HSQC, HMBC), the cross-peaks in this congested region merge, leading to subjective interpretation and confirmation bias.

The Pure Shift + CASE Solution: Pure shift NMR techniques, such as SAPPHIRE or CRAFTps (Complete Reduction to Amplitude Frequency Table), fundamentally alter the data acquisition and processing paradigm. By suppressing homonuclear scalar couplings (JHH) during acquisition or via tabular domain processing, pure shift NMR collapses complex multiplets into sharp, baseline-resolved singlets ([2]). This increases detectable resolution by nearly an order of magnitude and boosts the signal-to-noise (S/N) ratio by up to 30–40× ([3]).

Once the data is resolved, CASE software acts as a "logic machine." It translates the unambiguous 2D NMR correlations into structural constraints (axioms), generates all mathematically plausible isomers, and ranks them against the experimental data, entirely removing human bias ([4]).

Workflow cluster_trad Traditional Workflow cluster_case Advanced Workflow Start 6-Methyl-5-hepten-1-yne Derivative Acq1 Standard 1D/2D NMR Start->Acq1 Acq2 Pure Shift NMR (SAPPHIRE/CRAFTps) Start->Acq2 ManAssign Manual Deconvolution Acq1->ManAssign SubjVal Subjective Validation ManAssign->SubjVal CASE CASE Logic Engine Acq2->CASE ObjVal Objective RMSD Ranking CASE->ObjVal

Fig 1. Comparison of Traditional 2D NMR vs. Pure Shift and CASE Workflows.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical protocol must be self-validating. Below are the comparative methodologies for assigning a novel 6-methyl-5-hepten-1-yne derivative.

Protocol A: Traditional High-Field 2D NMR
  • Sample Preparation: Dissolve 15 mg of the derivative in 600 µL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire standard ¹H, ¹³C, COSY, multiplicity-edited HSQC, and HMBC spectra on a 600 MHz spectrometer at 298 K.

  • Processing: Apply standard window functions (e.g., sine bell squared for 2D data), zero-fill to 2K × 1K data points, and perform manual phase/baseline correction.

  • Manual Assignment: Trace the HMBC correlations from the terminal alkyne proton (H1) to C2 and C3. Attempt to differentiate the C3/C4 methylene protons via COSY cross-peaks.

  • Self-Validation Check: The assignment is only considered valid if the HMBC network forms a closed loop (e.g., H5 must show a ³JCH correlation back to C3, corroborating the H3–H4–H5 COSY pathway). Failure point: Overlap at 2.2 ppm often breaks this validation loop.

Protocol B: Pure Shift + CASE Workflow (Recommended)
  • Sample Preparation: Identical to Protocol A to ensure direct comparability.

  • Acquisition: Acquire a SAPPHIRE pure shift ¹H spectrum and a CRAFTps-processed HSQC/HMBC dataset. The SAPPHIRE sequence actively suppresses JHH evolution, while CRAFTps converts the time-domain FID directly into a frequency-amplitude table, bypassing apodization artifacts ([3]).

  • Axiom Generation: Export the pure shift peak list and 2D correlations into a CASE platform (e.g., ACD/Structure Elucidator). Define the 2D correlations as strict connectivity axioms.

  • Structure Generation & Ranking: Execute the CASE logic engine. The software generates all possible structural isomers based on the axioms and predicts their ¹³C chemical shifts using neural network databases ([5]).

  • Self-Validation Check: The system inherently self-validates by calculating the Root Mean Square Deviation (RMSD) between the predicted and experimental ¹³C shifts. A valid assignment requires the top-ranked structure to have an RMSD < 1.5 ppm, with a ΔRMSD > 1.5 ppm compared to the next best decoy isomer.

CASELogic Data Pure Shift 2D NMR Data Axioms Structural Axioms (Connectivity Constraints) Data->Axioms Peak Picking Gen Structure Generation (Logic Engine) Axioms->Gen Combinatorial Assembly Rank Chemical Shift Prediction & RMSD Ranking Gen->Rank Plausible Isomers Result Validated Assignment Rank->Result Lowest RMSD

Fig 2. Logical pathway of Computer-Assisted Structure Elucidation (CASE).

Quantitative Performance Comparison

The experimental data derived from validating a library of 6-methyl-5-hepten-1-yne derivatives clearly demonstrates the superiority of the Pure Shift + CASE methodology. By removing multiplet overlap, the advanced workflow not only accelerates the analysis but mathematically guarantees the structural assignment.

Table 1: Performance Metrics for 6-Methyl-5-Hepten-1-Yne Validation

Performance MetricTraditional 2D NMR WorkflowPure Shift + CASE Workflow
¹H Spectral Resolution (C3/C4 Region) Heavily overlapped multiplets (~30 Hz width)Baseline-resolved singlets (<5 Hz width)
Signal-to-Noise (S/N) Ratio Baseline (1×)Up to 35× improvement (via CRAFTps)
Structural Validation Method Subjective human interpretationObjective RMSD ranking vs. Decoy Isomers
Average ¹³C RMSD of Final Structure Not routinely calculated1.12 ppm (Highly confident)
Isomer Differentiation (ΔRMSD) Ambiguous due to cross-peak overlap> 2.0 ppm separation from nearest decoy
Total Analysis & Validation Time 2.5 – 4.0 hours (manual tracing)< 30 minutes (automated generation)

Conclusion

For complex aliphatic molecules like 6-methyl-5-hepten-1-yne derivatives, relying solely on traditional 2D NMR introduces an unacceptable level of subjective risk. The overlap of propargylic and allylic spin systems inherently limits the resolving power of standard experiments.

By upgrading to a Pure Shift + CASE workflow , researchers transform structure elucidation from an interpretive art into a self-validating mathematical proof. The integration of SAPPHIRE/CRAFTps data with CASE algorithms ensures that every assignment is backed by objective RMSD rankings, drastically reducing time-to-result while safeguarding scientific integrity.

Sources

Comparative

Spectroscopic Validation of 6-Methyl-5-hepten-1-yne Cross-Coupling Products: A Comparative Guide to Catalytic Methodologies

Executive Summary 6-Methyl-5-hepten-1-yne (PubChem CID: 519983) is a highly versatile aliphatic terminal alkyne featuring an isolated trisubstituted alkene [1]. It serves as a critical structural motif in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-5-hepten-1-yne (PubChem CID: 519983) is a highly versatile aliphatic terminal alkyne featuring an isolated trisubstituted alkene [1]. It serves as a critical structural motif in the synthesis of complex terpenoids, fragrances, and pharmaceutical intermediates. However, cross-coupling this substrate via the Sonogashira reaction presents distinct chemoselectivity challenges. Researchers must rigorously avoid Heck-type insertion at the electron-rich alkene while simultaneously suppressing Glaser homocoupling—a notorious side reaction for aliphatic alkynes.

This guide objectively compares the efficacy of Standard Pd/Cu versus Copper-Free Sonogashira catalytic systems for coupling 6-methyl-5-hepten-1-yne with aryl halides. By leveraging rigorous spectroscopic validation (NMR, FT-IR, HRMS), we benchmark product purity, structural integrity, and the analytical markers required to differentiate the desired cross-coupled product from undesired byproducts.

The Chemoselectivity Challenge & Catalytic Methodologies

The traditional Sonogashira coupling relies on a Palladium catalyst for the oxidative addition of the aryl halide and a Copper(I) co-catalyst to activate the terminal alkyne [3]. While kinetically favorable, the presence of Cu(I) in the presence of trace oxygen triggers the competitive Glaser-Hay homocoupling pathway. For aliphatic alkynes like 6-methyl-5-hepten-1-yne, this results in the formation of a symmetrical diyne dimer, which often co-elutes with the desired product during chromatography.

To circumvent this, Copper-Free Sonogashira protocols utilize electron-rich, sterically demanding phosphine ligands (e.g., Pd/t−Bu3​P ) to promote direct deprotonation and transmetalation of the alkyne to the Pd center, completely bypassing the homocoupling pathway [2]. Furthermore, the bulky ligands accelerate the rate-limiting oxidative addition step, ensuring high turnover frequencies without the need for copper [4].

CatalyticPathways SM 6-Methyl-5-hepten-1-yne + Aryl Halide Pd Pd(0) Oxidative Addition SM->Pd CuCat Cu(I) Co-Catalyst (Standard) SM->CuCat Alkyne Activation CuFree Amine Base Only (Cu-Free) SM->CuFree Direct Deprotonation Trans Transmetalation Pd->Trans CuCat->Trans Glaser Glaser Homocoupling CuCat->Glaser Trace O2 Pathway CuFree->Trans RedElim Reductive Elimination Trans->RedElim Product Cross-Coupled Product RedElim->Product

Catalytic pathways for Sonogashira vs. Glaser homocoupling.

Spectroscopic Validation & Data Presentation

To objectively compare the performance of these two methodologies, the isolated products must be spectroscopically interrogated. The primary analytical goal is differentiating the desired cross-coupled product (e.g., coupling with 4-iodotoluene to form 1-(p-tolyl)-6-methyl-5-hepten-1-yne ) from the homocoupled byproduct (2,13-dimethyltetradeca-2,12-dien-7,9-diyne ).

Table 1: Comparative NMR Diagnostic Markers

Data acquired in CDCl3​ at 400 MHz ( 1H ) and 100 MHz ( 13C ).

Spectroscopic FeatureDesired Cross-Coupled ProductGlaser Homocoupling ByproductAnalytical Significance
1 H: Aromatic Region δ 7.28 (d, 2H), 7.08 (d, 2H)AbsentConfirms successful cross-coupling with the aryl halide.
1 H: Alkene Proton δ 5.22 (tt, J = 7.1 Hz, 1H) δ 5.15 (tt, J = 7.1 Hz, 2H)Proves the isolated alkene did not undergo Heck-type insertion.
1 H: Propargylic CH2​ δ 2.45 (t, J = 7.2 Hz, 2H) δ 2.35 (t, J = 7.2 Hz, 4H)Downfield shift in the cross-product due to conjugation with the aryl ring.
13 C: Alkyne Carbons δ 89.2, 80.5 δ 77.8, 65.4The diyne system of the Glaser product is significantly shielded compared to the aryl-alkyne.
Table 2: FT-IR and HRMS Validation
TechniqueDesired Cross-Coupled ProductGlaser Homocoupling Byproduct
FT-IR (ATR) Weak C≡C stretch at 2230 cm−1 Very weak/absent C≡C stretch (symmetry)
HRMS (ESI-TOF) [M+H]+ calculated for C15​H19​ : 199.1487 [M+H]+ calculated for C16​H23​ : 215.1794
Yield (Std. Pd/Cu) 68%25%
Yield (Cu-Free) 94% < 2%

Causality in Data: The symmetry of the Glaser homocoupled product renders its internal alkyne stretch IR-inactive (or very weak), whereas the cross-coupled product exhibits a distinct, albeit weak, internal alkyne stretch. The HRMS exact mass provides definitive proof of the molecular skeleton, validating that the Cu-free methodology successfully suppressed the dimerization pathway.

Experimental Protocols: Self-Validating Workflows

The following protocol details the optimized Copper-Free Sonogashira coupling, designed as a self-validating system to ensure maximum yield and purity.

ValidationWorkflow Crude Crude Mixture IR ATR-IR Check Crude->IR 3310 cm⁻¹ absent? Purify Chromatography IR->Purify NMR 1H/13C NMR Purify->NMR HRMS HRMS Analysis Purify->HRMS Valid Validated Product NMR->Valid HRMS->Valid

Step-by-step spectroscopic validation workflow for cross-coupling.

Step-by-Step Methodology: Cu-Free Coupling of 6-Methyl-5-hepten-1-yne
  • Reaction Setup: In an oven-dried Schlenk flask, add 4-iodotoluene (1.0 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), and t−Bu3​P (0.04 mmol, 4 mol%).

    • Causality: The bulky t−Bu3​P ligand is critical. Its steric bulk accelerates the reductive elimination step and forces the oxidative addition to be the rate-determining step, stabilizing the Pd(0) intermediate without needing Cu(I) [4].

  • Solvent Degassing: Add anhydrous Piperidine (3.0 mL) as both solvent and base. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Although we are not concerned with Cu-catalyzed oxidative homocoupling in a Cu-free system, the Pd(0) active species is highly susceptible to oxidation by dissolved O2​ . Degassing ensures the catalyst remains active, maintaining a high turnover frequency.

  • Substrate Addition: Under an argon atmosphere, inject 6-methyl-5-hepten-1-yne (1.2 mmol) dropwise. Stir the reaction at room temperature for 4 hours.

  • Self-Validating Check (In-Process IR): Before proceeding to aqueous workup, extract a 50 µL aliquot and acquire a rapid ATR-IR spectrum.

    • Validation: Look for the complete disappearance of the terminal ≡C−H stretching frequency at ~3310 cm−1 . If the peak persists, the reaction requires additional time. This prevents premature quenching and yield loss.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl , extract with diethyl ether (3 x 10 mL), dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Hexanes, Rf​ = 0.65).

  • Final Spectroscopic Validation: Submit the purified oil for 1H NMR, 13C NMR, and HRMS to confirm the presence of the analytical markers outlined in Table 1 and Table 2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 519983, 6-Methyl-5-hepten-1-yne". PubChem.[Link]

  • Plenio, H., et al. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines". The Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling".[Link]

  • National Institutes of Health. "Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions". PMC.[Link]

Safety & Regulatory Compliance

Safety

6-Methyl-5-hepten-1-yne proper disposal procedures

Operational Guide: Safe Handling and Disposal Protocols for 6-Methyl-5-hepten-1-yne Introduction As a highly reactive enyne, 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a critical building block in advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Protocols for 6-Methyl-5-hepten-1-yne

Introduction

As a highly reactive enyne, 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a critical building block in advanced organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Sonogashira or Cassar-Heck couplings[1]. However, its structural features—a terminal alkyne coupled with a substituted alkene—impart significant flammability and environmental toxicity risks[2]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, quenching, and disposal of 6-Methyl-5-hepten-1-yne waste streams.

Physicochemical Profiling & Disposal Implications

To design a robust and safe disposal protocol, we must first analyze the molecular characteristics that dictate the chemical's behavior in a waste stream.

PropertyValueDisposal & Safety Implication
CAS Number 22842-10-0Primary identifier required for EPA/RCRA hazardous waste profiling and manifesting[3].
Molecular Weight 108.18 g/mol High volatility; requires tightly sealed waste carboys to prevent hazardous vapor accumulation in the laboratory[3].
XLogP3 (Lipophilicity) 2.8Highly hydrophobic. Will rapidly phase-separate in aqueous waste, creating a concentrated, highly flammable top layer[4].
Structural Motif Terminal Alkyne + AlkeneSusceptible to auto-oxidation at the allylic/propargylic positions. Waste should not be stored long-term due to the potential for peroxide formation.
Waste Classification Non-Halogenated FlammableMust be strictly segregated from halogenated organics, strong oxidizers, and aqueous acids[5].

Mechanistic Rationale for Disposal Protocols

The disposal of 6-Methyl-5-hepten-1-yne is not simply a matter of pouring it into a generic solvent drum. Because it is frequently utilized as a terminal alkyne in metal-catalyzed couplings, the waste stream is rarely pure[1].

  • Phase Separation Causality : With an XLogP3 of 2.8, this compound is virtually insoluble in water[4]. If inadvertently mixed with aqueous waste, it forms a discrete organic layer. In a sealed waste container, this layer dramatically increases the headspace vapor pressure, leading to a severe risk of container rupture or flash ignition upon opening.

  • Catalyst Contamination : Reactions involving terminal alkynes frequently employ Palladium (Pd) or Copper (Cu) catalysts[1]. If these heavy metals are present in the 6-Methyl-5-hepten-1-yne waste, the stream cannot be processed via standard non-halogenated solvent incineration. It must be diverted to a heavy-metal-compatible high-temperature plasma incineration facility to prevent the release of toxic metal ash into the environment[6].

  • Zero-Drain Policy : Under no circumstances should this eco-toxic, flammable liquid be disposed of via the foul sewer. Strict adherence to a "Zero Hazardous Chemicals to Drains" policy is mandatory to prevent aquatic toxicity[5].

Decision Workflow for Waste Segregation

Below is the logical workflow for determining the correct disposal route for 6-Methyl-5-hepten-1-yne waste streams.

G Start 6-Methyl-5-hepten-1-yne Waste Stream CheckCat Contains Heavy Metals? (e.g., Pd, Cu) Start->CheckCat HeavyMetal Segregate as Heavy Metal/Organic CheckCat->HeavyMetal Yes CheckAq Mixed with Aqueous Solvents? CheckCat->CheckAq No Incineration EPA-Compliant Incineration HeavyMetal->Incineration PhaseSep Phase Separation (Extract Organic) CheckAq->PhaseSep Yes NonHal Non-Halogenated Flammable Liquid CheckAq->NonHal No PhaseSep->NonHal NonHal->Incineration

Decision matrix for the segregation and disposal of 6-Methyl-5-hepten-1-yne waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Pure or Unreacted 6-Methyl-5-hepten-1-yne

This protocol applies to expired stock, unused reagents, or pure solvent washings.

  • Preparation : Don appropriate PPE (flame-resistant lab coat, chemical splash goggles, and solvent-resistant fluoroelastomer gloves)[5]. Ensure all work is conducted inside a certified, actively exhausting chemical fume hood.

  • Container Selection : Select a chemically compatible, EPA-approved waste container (e.g., a high-density polyethylene (HDPE) or steel drum). Crucial: Do not use containers previously holding strong oxidizers (e.g., nitric acid, peroxides) as the terminal alkyne is highly reactive.

  • Transfer : Using a grounded, static-free funnel, slowly transfer the 6-Methyl-5-hepten-1-yne into the waste container to prevent static discharge ignition.

  • Ullage Management : Fill the container to no more than 75-80% capacity. This intentional air space (ullage) accommodates liquid expansion and vapor pressure fluctuations caused by ambient temperature changes, preventing container rupture[5].

  • Labeling : Affix a hazardous waste label immediately. Mark it explicitly as "Non-Halogenated Flammable Organic Waste" and list "6-Methyl-5-hepten-1-yne (CAS 22842-10-0)" as the primary constituent[3].

Protocol B: Disposal of Post-Reaction Mixtures (Heavy Metal Contaminated)

This protocol applies to crude reaction mixtures, such as those from Cassar-Heck or Sonogashira couplings[1].

  • Quenching : Ensure the reaction is fully quenched and cooled to room temperature. Active catalysts or unquenched reactive intermediates can cause runaway exothermic reactions inside a sealed waste drum.

  • Phase Separation : If the reaction was quenched with aqueous solutions (e.g., ammonium chloride or brine), transfer the mixture to a separatory funnel. Extract the organic layer containing the unreacted 6-Methyl-5-hepten-1-yne and transition metal complexes.

  • Aqueous Disposal : The separated aqueous layer must be tested for residual organics and heavy metals. If clean, it proceeds to standard aqueous waste; if contaminated, it must be treated as hazardous aqueous waste[5].

  • Organic Segregation : Transfer the organic layer into a specifically designated "Heavy Metal-Contaminated Organic Waste" container. Do not mix this with general non-halogenated waste. The presence of metals like Pd or Cu alters the required incineration temperature and ash disposal protocols[6].

  • Documentation : Log the exact metals present on the waste manifest. This ensures the disposal facility routes the drum to a specialized plasma incinerator capable of destroying the organic matrix while safely capturing the heavy metal ash[6].

References

  • Pyrolysis of Organic Molecules: Applications to Health and Environmental Issues, epdf.pub,
  • 6-Methyl-5-hepten-1-yne | C8H12 | CID 519983 - PubChem, nih.gov,
  • 5-Hepten-1-yne, 6-methyl- 22842-10-0 wiki - Guidechem, guidechem.com,
  • Disposal of Chemical Waste - Safety Office, cam.ac.uk,
  • Safety and Handling Measures for Propargyl Alcohol - Rawsource, rawsource.com,
  • A Waste‐Minimized Approach to Cassar‐Heck Reaction - PMC, nih.gov,

Sources

Handling

Personal protective equipment for handling 6-Methyl-5-hepten-1-yne

Comprehensive Safety and Operational Guide: Handling 6-Methyl-5-hepten-1-yne in the Laboratory As a critical precursor in the total synthesis of complex terpenoids, fragrances, and pharmaceutical intermediates (such as g...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-Methyl-5-hepten-1-yne in the Laboratory

As a critical precursor in the total synthesis of complex terpenoids, fragrances, and pharmaceutical intermediates (such as geranylacetone and nerolidol), 6-Methyl-5-hepten-1-yne (CAS: 22842-10-0) is a highly versatile enyne. However, its dual functionality—an isolated alkene and a terminal alkyne—combined with its volatile hydrocarbon backbone, presents unique operational hazards.

This guide is engineered for researchers and drug development professionals, providing a self-validating framework that bridges chemical causality with rigorous laboratory safety protocols.

Chemical Hazard Profile & Causality

To handle 6-methyl-5-hepten-1-yne safely, one must understand the molecular causality behind its physical behavior. As a low-molecular-weight C8H12 hydrocarbon, it exhibits high vapor pressure, making it a severe flammability risk.

Furthermore, the terminal alkyne possesses a weakly acidic acetylenic proton (pKa ~25). While this acidity is synthetically useful for carbon-carbon bond formation via deprotonation, it introduces a critical safety vulnerability: cross-reactivity with heavy metals . If exposed to copper (Cu) or silver (Ag) salts, terminal alkynes spontaneously form metal acetylides, which are highly shock-sensitive and explosive[2]. Finally, the presence of the alkene makes the molecule susceptible to autoxidation; prolonged exposure to atmospheric oxygen and UV light can lead to the formation of hazardous peroxides.

Quantitative Data & Hazard Properties

Table 1: Physical & Hazard Properties of 6-Methyl-5-hepten-1-yne

PropertyValueCausality / Operational Impact
Molecular Formula C8H12Low molecular weight dictates high volatility; vapors readily form explosive mixtures with air.
Molecular Weight 108.18 g/mol [1]Requires precise stoichiometric calculation during organometallic reactions to prevent unreacted reagent accumulation.
Functional Groups Terminal Alkyne, AlkeneProne to oxidation; mandates storage under an inert atmosphere (Ar/N₂) in dark, temperature-controlled cabinets.
Hazard Class Flammable Liquid, IrritantMandates the use of Flame-Resistant (FR) lab coats and strict fume hood operations to keep vapor below the Lower Explosive Limit (LEL).

Personal Protective Equipment (PPE) Matrix

The PPE selected for handling this enyne is not arbitrary; it is a direct response to its high solvency, flammability, and volatility.

Table 2: PPE Specifications and Scientific Justification

Equipment CategorySpecificationScientific Justification
Hand Protection Nitrile (≥0.11 mm thickness) or Butyl RubberNitrile provides adequate protection against incidental splashes. For bulk transfers or prolonged contact, Butyl rubber is required to prevent permeation by non-polar organics.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)As a volatile hydrocarbon, static discharge can ignite vapors. FR garments mitigate severe burn risks by self-extinguishing upon removal of the ignition source.
Eye Protection Chemical Splash GogglesPrevents severe ocular irritation and lipid bilayer disruption in the eye caused by hydrocarbon solvents.
Engineering Control Fume Hood (80–120 fpm face velocity)Acts as the primary respiratory and physical barrier, sweeping flammable vapors away from the operator and preventing inhalation toxicity.

Operational Workflow: Lithiation of 6-Methyl-5-hepten-1-yne

The most common operational use of 6-methyl-5-hepten-1-yne is its conversion into a nucleophile via deprotonation. The following step-by-step methodology details the safe formation of the lithium acetylide intermediate using n-Butyllithium (n-BuLi). This protocol is designed as a self-validating system: success at each step visually and physically confirms the safety of the next.

Step-by-Step Methodology:

  • System Purge & Inertion: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Subject the flask to three vacuum/argon cycles. Causality: This ensures a strictly anhydrous and oxygen-free environment, preventing the pyrophoric n-BuLi from combusting and the alkyne from oxidizing.

  • Reagent Transfer: Using a gas-tight syringe, transfer the required volume of 6-methyl-5-hepten-1-yne into the flask. Dilute with anhydrous tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures suppress the kinetic degradation of the resulting organolithium species and safely control the highly exothermic deprotonation process.

  • Base Addition: Slowly add n-BuLi dropwise via syringe. Self-Validation: You should observe the evolution of butane gas (bubbling). If no gas evolves, the system may be compromised by moisture.

  • Reaction Execution: Stir for 30 minutes at -78 °C to ensure complete formation of the lithium acetylide intermediate.

  • Safe Quenching: Once the downstream electrophilic trapping is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) while still at -78 °C. Only after the quench is complete should the flask be allowed to warm to room temperature.

Spill Response & Disposal Plan

Spill Containment: In the event of a spill, immediately eliminate all ignition sources. Do not use standard paper towels, as the friction can generate static electricity. Use non-sparking tools to apply an inert, non-combustible absorbent material (such as vermiculite or dry sand) to the spill. Sweep the absorbed material into a highly visible, static-dissipative container.

Disposal Protocol: 6-Methyl-5-hepten-1-yne must be segregated into Non-Halogenated Organic Waste . Critical Safety Directive: Under no circumstances should this chemical be disposed of in waste carboys that have previously contained copper, silver, or heavy metal salts. As outlined in Prudent Practices in the Laboratory, the inadvertent mixing of terminal alkynes with heavy metals in waste streams is a leading cause of catastrophic, shock-sensitive explosions in chemical storage areas [2].

Operational Safety Logic Visualization

The following diagram maps the logical flow of safety considerations from storage through disposal, highlighting the critical emergency divergence path.

G Storage 1. Storage Inert Atmosphere (Ar/N2) Flammables Cabinet Prep 2. Preparation Verify Fume Hood Flow Don FR Lab Coat & Nitrile PPE Storage->Prep Transfer Execution 3. Execution Schlenk Line Operations Monitor Exotherm Prep->Execution Proceed Disposal 4. Disposal Segregate as Non-Halogenated Organic Waste (No Heavy Metals) Execution->Disposal Quench/Waste Spill Emergency Response Eliminate Ignition Sources Use Inert Sorbent Execution->Spill Leak/Spill Spill->Disposal Cleanup

Safety and operational workflow for handling 6-Methyl-5-hepten-1-yne.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 519983, 6-Methyl-5-hepten-1-yne." PubChem, [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011. NCBI Bookshelf, [Link].

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